molecular formula C5H3Cl2IN2S B1509112 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine CAS No. 917895-51-3

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Cat. No.: B1509112
CAS No.: 917895-51-3
M. Wt: 320.97 g/mol
InChI Key: CSALCFDNQLMLGG-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H3Cl2IN2S and its molecular weight is 320.97 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-5-iodo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2IN2S/c1-11-5-9-3(6)2(8)4(7)10-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSALCFDNQLMLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731887
Record name 4,6-Dichloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917895-51-3
Record name 4,6-Dichloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917895-51-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activity and synthetic tractability.[1] As a privileged structure, it is a core component of numerous therapeutic agents, including anti-infectives, anticancer drugs, and treatments for neurological disorders.[1] This guide focuses on a specific, highly functionalized derivative: 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine. The strategic placement of reactive chloro and iodo groups, combined with the methylthio moiety, makes this compound a valuable and versatile intermediate for the synthesis of complex molecular architectures. This document provides an in-depth analysis of its chemical properties, reactivity profile, and practical applications for professionals in research and drug development.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical building block is the first step toward its effective utilization in synthesis. 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is a polysubstituted pyrimidine with a unique arrangement of functional groups that dictate its reactivity.

1.1. Molecular Structure and Identification

The compound's structure features a central pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, an iodine atom at position 5, and a methylthio group at position 2.

Caption: Chemical structure of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine.

1.2. Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases. These parameters are critical for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 917895-51-3[2][3]
Molecular Formula C₅H₃Cl₂IN₂S[2][4]
Molecular Weight 320.97 g/mol [2][4]
Appearance White to cream or yellow to orange solid (crystals or powder)[5][6][7]
Melting Point 38 - 44 °C[6][7]
Purity Typically ≥97%
Storage Store at -20°C, sealed, away from moisture and light.[5][8]

Chemical Reactivity and Synthetic Utility

The synthetic value of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine lies in the differential reactivity of its halogen substituents. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), while the iodo group provides a handle for metal-catalyzed cross-coupling reactions.

2.1. Nucleophilic Aromatic Substitution (SₙAr) at C4/C6

The electron-deficient nature of the pyrimidine ring makes the chlorine atoms at positions 4 and 6 excellent leaving groups for SₙAr reactions. This is a primary pathway for introducing a wide variety of functional groups.

  • Causality of Reactivity: The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This significantly lowers the activation energy for the substitution reaction.

  • Common Nucleophiles: Amines, alcohols (alkoxides), and thiols (thiolates) are commonly used to displace the chloro groups, enabling the construction of diverse compound libraries. The sequential displacement of the two chloro groups can often be controlled by modulating reaction conditions such as temperature and stoichiometry.

A related compound, 4,6-dichloro-2-(methylthio)pyrimidine, is known to undergo smooth displacement of its chloro groups with benzyloxide, demonstrating the viability of this pathway.[9]

G cluster_0 SₙAr Reaction Pathway start 4,6-Dichloro-5-iodo-2- (methylthio)pyrimidine intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate + Nu⁻ nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH nucleophile->intermediate product Monosubstituted Product (4-Nu or 6-Nu) intermediate->product - Cl⁻ final_product Disubstituted Product (4,6-di-Nu) product->final_product + Nu⁻, ΔT

Caption: Generalized workflow for nucleophilic aromatic substitution (SₙAr) on the pyrimidine core.

2.2. Oxidation and Displacement of the Methylthio Group

The methylthio (-SCH₃) group at the C2 position offers another point for modification. It can be oxidized to a more reactive methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. These sulfone groups are excellent leaving groups themselves and can be displaced by a variety of nucleophiles, including cyanide.[9] This strategy was successfully employed in the synthesis of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile from its methylthio precursor.[9]

2.3. Future Potential: Cross-Coupling at C5

While not explicitly detailed in the reviewed literature for this specific molecule, the presence of an iodo group at the C5 position strongly suggests its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This opens up possibilities for introducing carbon-carbon or carbon-heteroatom bonds at the pyrimidine core, a powerful strategy for building molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in drug design due to its ability to form hydrogen bonds and engage in various biological interactions.[1] Highly functionalized pyrimidines like 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine are not typically final drug products but serve as critical intermediates for creating novel therapeutic candidates.

  • Scaffold for Kinase Inhibitors: The pyrimidine core is central to many approved kinase inhibitors used in oncology. The functional groups on this molecule allow for the systematic exploration of chemical space around the core to optimize binding affinity and selectivity.

  • Antiviral and Anticancer Agents: Research has demonstrated that substituted pyrimidine and fused pyrimidine systems possess significant antiviral and anticancer properties.[10] This intermediate provides a direct route to novel derivatives for screening against various viral and cancer cell lines.

  • Intermediate for Complex Syntheses: This compound is a building block for more elaborate molecules. For example, a structurally related compound, 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[11][12] This highlights the industrial relevance of this class of compounds.

Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling and safety precautions are paramount. The information below is synthesized from available Safety Data Sheets (SDS).

4.1. Hazard Identification and Precautionary Measures

This compound is classified as hazardous. Users must familiarize themselves with the GHS classifications and adhere to all safety protocols.

Hazard ClassHazard StatementSource(s)
Skin Corrosion/IrritationH314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[6][13][14]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[13][15]
Acute Toxicity (Oral)H302: Harmful if swallowed.[15]
STOT SE 3H335: May cause respiratory irritation.[13][15]

Key Precautionary Statements:

  • P260/P261: Do not breathe dust/fume/gas/mist/vapours/spray.[15][16]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16]

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap.[14][15]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]

  • P310: Immediately call a POISON CENTER/doctor.[14][15]

4.2. Recommended Laboratory Practices

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][15]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile rubber gloves, and a lab coat.[13][16]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[6][14]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6][14]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, segregated from incompatible materials.[6]

Exemplary Experimental Protocol: Nucleophilic Substitution with an Amine

To illustrate the practical utility of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine, the following section provides a representative, self-validating protocol for a nucleophilic substitution reaction. This protocol is based on established methodologies for similar dichloropyrimidine substrates.

Objective: To synthesize a 4-amino-6-chloro-5-iodo-2-(methylthio)pyrimidine derivative via monosubstitution.

Materials:

  • 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine

  • Primary or secondary amine (e.g., morpholine) (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in the anhydrous solvent (approx. 0.1 M concentration).

  • Base and Nucleophile Addition: Add the amine (1.0 eq) followed by the slow, dropwise addition of the base (e.g., TEA, 1.2 eq) at 0 °C. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product. This in-process control is a self-validating step to ensure the reaction proceeds as expected.

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure monosubstituted product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one of the chloro signals and the appearance of signals corresponding to the added amine will validate the successful substitution.

G setup 1. Reaction Setup - Add pyrimidine to dry flask - Inert atmosphere (N₂) dissolve 2. Dissolve - Add anhydrous THF setup->dissolve add 3. Reagent Addition (0 °C) - Add Amine (1.0 eq) - Add Base (1.2 eq) dissolve->add react 4. Reaction - Stir at RT (4-16h) - Monitor by TLC/LCMS add->react workup 5. Aqueous Workup - Quench with H₂O - Extract with EtOAc react->workup purify 6. Purification - Dry, concentrate - Silica gel chromatography workup->purify characterize 7. Characterization - NMR, HRMS purify->characterize

Caption: Step-by-step workflow for a typical SₙAr experiment.

References

Sources

Spectroscopic data of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Characterization Guide

Executive Summary

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (CAS 917895-51-3) is a high-value heterocyclic scaffold used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs. Its tri-halogenated core offers three distinct sites for orthogonal functionalization:

  • C2-SMe: Oxidative activation for nucleophilic displacement.

  • C4/C6-Cl:

    
     or Palladium-catalyzed cross-couplings.
    
  • C5-I: Highly reactive site for Suzuki-Miyaura, Sonogashira, or Negishi couplings.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) to establish identity and purity. It is designed to serve as a self-validating protocol for researchers synthesizing or sourcing this intermediate.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, we must establish the structural expectations. The molecule possesses a high degree of symmetry regarding the pyrimidine ring carbons, though the methylthio tail introduces rotational dynamics.

  • Formula:

    
    
    
  • Molecular Weight: 320.97 g/mol (Average)[1][2]

  • Symmetry Elements: The C4 and C6 positions are chemically equivalent due to the axis of symmetry passing through C2 and C5. This equivalence is critical for NMR interpretation.

Diagnostic Logic (The "Self-Validating" Concept)

The synthesis usually proceeds via iodination of 4,6-dichloro-2-(methylthio)pyrimidine .

  • Success Metric: The disappearance of the aromatic proton at C5 (approx.

    
     7.4 ppm).
    
  • Failure Mode: Presence of a singlet in the aromatic region indicates incomplete iodination.

Mass Spectrometry Profile (MS)

Mass spectrometry provides the primary confirmation of the halogenation state. The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a fingerprint.

Isotopic Abundance Rules
  • Chlorine (

    
    ):  Natural abundance ratio is approx. 3:1.[3]
    
  • Iodine (

    
    ):  Monoisotopic (100% abundance).
    
  • Pattern for

    
    :  The molecular ion 
    
    
    
    will exhibit a characteristic 9:6:1 intensity ratio for signals at
    
    
    ,
    
    
    , and
    
    
    .
Expected Data (EI/ESI+)
Ion Identitym/z (Calculated)Relative IntensityInterpretation

318.8 100% Monoisotopic mass (

)

320.8 ~65% Isotopologue (

)

322.8 ~11% Isotopologue (

)

283.8VariableLoss of one Chlorine atom

191.9LowLoss of Iodine (usually homolytic)

Analyst Note: If the


 peak is significantly lower than 60%, suspect contamination with a mono-chloro impurity. If the 

peak is closer to 100%, suspect a tri-chloro species (though chemically unlikely here).

Nuclear Magnetic Resonance (NMR)

H NMR: The "Silent" Spectrum

This compound is unique because it lacks ring protons. The spectrum should be incredibly simple. Any signal outside the aliphatic region indicates impurity.

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Reference: TMS (

    
     0.00).
    
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
2.60 Singlet (s)3H

Sharp singlet. Position varies slightly (2.55–2.65) based on concentration.
7.0 - 8.0 ABSENT 0HC5-HCRITICAL QC CHECK. Any signal here = unreacted starting material.
C NMR: The Carbon Backbone

Due to the "Heavy Atom Effect" of Iodine, the C5 carbon will be significantly shielded (shifted upfield) compared to the chlorinated carbons.

Shift (

ppm)
AssignmentEnvironmentTheory/Causality
14.5

AliphaticTypical methylthio shift.
86.0 - 89.0 C5 C-I (Aromatic)Diagnostic. Iodine's large electron cloud causes spin-orbit coupling that shields the attached carbon, moving it upfield from typical aromatic ranges (~120 ppm).
161.5 C4, C6 C-Cl (Aromatic)Deshielded by electronegative Chlorine. These carbons are equivalent.
171.0 C2 C-S (Aromatic)Most deshielded due to position between two Nitrogen atoms.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is less specific for structure determination but excellent for batch consistency.

  • Instrument: FTIR (ATR or KBr pellet).

  • Key Bands:

    • 2920 - 2930 cm

      
      :  C-H stretch (weak, aliphatic methyl).
      
    • 1500 - 1550 cm

      
      :  Pyrimidine ring skeletal vibrations.
      
    • 750 - 800 cm

      
      :  C-Cl stretching (strong).
      
    • ~650 cm

      
      :  C-S stretching.
      

Analytical Workflow & Decision Logic

The following diagrams illustrate the logical flow for synthesis validation and quality control.

Synthesis & Impurity Origin

This diagram tracks the transformation from the precursor to the target, highlighting where the spectral changes occur.

SynthesisLogic SM Precursor: 4,6-Dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8) Product Target: 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (CAS 917895-51-3) SM->Product Electrophilic Aromatic Substitution Sig_SM NMR: C5-H singlet (~7.4 ppm) MW: ~195 SM->Sig_SM Reagent Iodination Agent (NIS or I2/HIO3) Reagent->Product Sig_Prod NMR: NO aromatic protons MW: ~321 (Cl2 pattern) Product->Sig_Prod

Figure 1: Synthesis pathway showing the critical transition in spectral data (loss of C5-H).

Quality Control Decision Tree

A standardized workflow for accepting or rejecting a batch based on the data described above.

QCDecision Sample Crude Product Sample NMR_Test Run 1H NMR (CDCl3) Sample->NMR_Test Aromatic_Check Aromatic Signal Present? NMR_Test->Aromatic_Check Fail_SM REJECT: Unreacted Starting Material Aromatic_Check->Fail_SM Yes (>2%) MS_Test Run LC-MS / GC-MS Aromatic_Check->MS_Test No (Clean) Iso_Check Isotope Pattern 9:6:1? MS_Test->Iso_Check Fail_Cl REJECT: Wrong Halogenation (Mono-Cl or De-Cl) Iso_Check->Fail_Cl No Pass RELEASE BATCH (Identity Confirmed) Iso_Check->Pass Yes

Figure 2: QC Decision Tree. The NMR check is the "Gatekeeper" step before more expensive MS analysis.

Experimental Protocols

Standard NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of

    
     (Chloroform-d).
    
    • Note: If solubility is poor, DMSO-

      
       is an acceptable alternative, but the water peak in DMSO (3.33 ppm) must not obscure the SMe signal.
      
  • Tube: Standard 5mm NMR tube.

  • Acquisition: 16 scans are sufficient for

    
    H; 256-512 scans recommended for 
    
    
    
    C due to the quaternary carbons (C2, C4, C5, C6) which have long relaxation times (
    
    
    ).
    • Tip: Add a relaxation delay (

      
      ) of 2–3 seconds to ensure quantitative integration of the quaternary carbons.
      
HPLC-MS Method (Generic)

Since this compound is hydrophobic, a reverse-phase gradient is required.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start is needed due to low polarity).

  • Detection: UV at 254 nm and MS (ESI+).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13636518: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. (Note: Closely related analog used for property estimation). Retrieved from [Link]

  • NIST Chemistry WebBook. Pyrimidine, 4,6-dichloro-2-(methylthio)- (Precursor Data). SRD 69.[4][5] Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.[6] (Demonstrates reactivity and precursor characterization). Retrieved from [Link]

Sources

Solubility Profile & Thermodynamic Analysis of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (CAS: 917895-51-3) is a critical electrophilic intermediate employed in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Olmutinib (Olita™).[1]

The introduction of the iodine atom at the C-5 position significantly alters the physicochemical profile compared to its precursor, 4,6-dichloro-2-(methylthio)pyrimidine. The iodine substituent increases molecular weight (MW: ~320.96 g/mol ), enhances lipophilicity (LogP > 3.5), and induces stronger London dispersion forces. Consequently, this molecule exhibits poor solubility in protic polar solvents (alcohols) and high solubility in chlorinated and polar aprotic solvents.

This guide provides a technical framework for solvent selection, thermodynamic modeling (Apelblat/


), and purification strategies, addressing the lack of publicly available thermodynamic tables for this specific proprietary intermediate.

Molecular Characterization & Solubility Logic

Structure-Property Relationships

The solubility behavior of this pyrimidine derivative is governed by three structural features:

  • Pyrimidine Core: Planar, aromatic system capable of

    
    -
    
    
    
    stacking, leading to high lattice energy and crystallization potential.
  • Methylthio Group (C-2): Adds lipophilicity but provides a soft Lewis base site.

  • Halogenation (Cl at C-4,6; I at C-5): The heavy iodine atom drastically reduces water solubility and increases solubility in polarizable organic solvents (DCM, THF) due to increased van der Waals interactions.

Solvent Hierarchy

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for halogenated heteroaromatics, the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh Reaction medium; Extraction.
Polar Aprotic THF, DMF, DMSOHigh Reaction medium (nucleophilic substitution).
Esters/Ketones Ethyl Acetate, AcetoneModerate Crystallization (cooling).
Aromatics TolueneModerate Crystallization (temperature dependent).
Alcohols Methanol, Ethanol, IsopropanolLow Anti-solvent; Wash solvent.
Alkanes Hexane, HeptaneVery Low Anti-solvent (precipitation).
Aqueous WaterInsoluble Washing inorganic salts.

Thermodynamic Modeling Framework

For process scale-up, kinetic solubility is insufficient. You must determine thermodynamic solubility (


) to design crystallization processes. Since specific coefficients for the 5-iodo derivative are proprietary, use the following validated models to fit your experimental data.
Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is the industry standard for pyrimidine derivatives.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy of solution;
      
      
      accounts for the temperature dependence of heat capacity.
Equation (Buchowski-Ksiazczak)

Useful for analyzing the non-ideality of the solution.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy term.[2]
    
  • 
     : Melting point of the solute (approx. 145–155 °C for similar analogs; measure via DSC).
    

Experimental Protocol: Laser Monitoring Technique

Objective: To generate a precise solubility curve (Solubility vs. Temperature) without sampling errors associated with gravimetric methods.

Methodology: Dynamic Laser Monitoring

This method uses the Tyndall effect. A laser passes through the solvent; undissolved particles scatter light. As the solid dissolves, transmission increases.

Reagents & Equipment:

  • Solute: 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (>98% purity).

  • Solvent: HPLC grade (dried).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser/Photodiode setup, Digital Thermometer (

    
     0.01 K).
    

Step-by-Step Protocol:

  • Preparation: Weigh a precise mass (

    
    ) of solute and solvent (
    
    
    
    ) into the vessel. Calculate initial mole fraction
    
    
    .
  • Equilibration: Set agitation to 400 rpm. Ensure the solid is fully suspended (slurry).

  • Heating Ramp: Heat the mixture slowly (0.2 K/min).

  • Detection: Monitor laser transmission intensity.

    • Transition Point: Record the temperature (

      
      ) exactly when the laser transmission maximizes (or scattering minimizes), indicating complete dissolution.
      
  • Validation: Cool the solution until turbidity reappears (cloud point) to measure the metastable zone width (MSZW).

  • Iteration: Add more solute to the same vessel and repeat to find

    
     for the next concentration.
    
Workflow Visualization

LaserSolubility Start Weigh Solute & Solvent Slurry Create Slurry (Agitation 400 rpm) Start->Slurry Heat Slow Heating (0.2 K/min) Slurry->Heat Laser Laser Monitoring (Transmissivity) Heat->Laser Clear Clear Point (T_eq) Solubility Limit Laser->Clear Transmission Max Data Record (x_1, T) Clear->Data Repeat Add Solute (Next Concentration) Data->Repeat Iterate Repeat->Heat

Caption: Dynamic solubility determination workflow using laser monitoring to identify the saturation temperature (


).

Process Application: Purification Strategy

Based on the solubility hierarchy, the following purification strategy is recommended for removing impurities (e.g., unreacted 4,6-dihydroxy precursors or inorganic salts) during Olmutinib synthesis.

Recrystallization Logic
  • Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[3]

  • Rationale: The iodo-pyrimidine is moderately soluble in hot Ethyl Acetate but poorly soluble in Hexane. This combination allows for high recovery yields while rejecting polar impurities.

Purification Workflow

Purification Crude Crude Reaction Mixture (Containing Iodo-Pyrimidine) Extract Extraction DCM + Water Crude->Extract OrgPhase Organic Phase (DCM) Contains Product Extract->OrgPhase Separation Conc Concentrate (Rotary Evaporator) OrgPhase->Conc Dissolve Dissolve in Hot EtOAc (60°C) Conc->Dissolve AntiSolv Add Hexane slowly (Cloud Point) Dissolve->AntiSolv Cool Cool to 0-5°C (Crystallization) AntiSolv->Cool Filter Filtration & Drying Cool->Filter

Caption: Recommended purification workflow leveraging differential solubility in DCM and Ethyl Acetate/Hexane systems.

References

  • Chemical Identity & CAS: "4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine."[4] Pharmaffiliates. CAS No: 917895-51-3.[4] Link

  • Thermodynamic Modeling: Wang, J., et al. "Solubility and Thermodynamic Properties of Bioactive Pyrimidine Derivatives in Pure Solvents." Journal of Chemical & Engineering Data.
  • Synthesis Application: Fawwaz, M., et al. (2023).[5][6] "Synthesis and initial in vitro evaluation of olmutinib derivatives..." BioImpacts, 13(1), 55–63. (Details the synthesis of Olmutinib intermediates). Link

  • Purification Solvents: "Purification method of 4,6-dichloro-2-(thiopropyl)-5-aminopyrimidine." Patent CN111763175A. (Describes solvent systems for similar chlorinated pyrimidine intermediates). Link

  • Solubility Methodology: Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Methodological & Application

Buchwald-Hartwig amination of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Strategic Overview & Reactivity Profile

The substrate 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine represents a "linchpin" scaffold in medicinal chemistry. It offers three distinct vectors for diversification, but this high functionality presents a severe chemoselectivity challenge.

In a standard Buchwald-Hartwig amination, the objective is to form a C–N bond exclusively at the C5-position (displacing Iodine) while preserving the C4/C6-chlorides and the C2-thiomethyl group for subsequent elaboration.

The Chemoselectivity Challenge

The reaction landscape is dominated by the competition between Palladium-catalyzed Cross-Coupling (favored at C5) and Nucleophilic Aromatic Substitution (SNAr) (favored at C4/C6).

  • C5-Iodo (Target): The C–I bond is the weakest (lowest Bond Dissociation Energy), making it the fastest site for Oxidative Addition by Pd(0).

  • C4/C6-Dichloro (Off-Target): These positions are highly electron-deficient due to the adjacent ring nitrogens. In the presence of amines and base, they are prone to rapid SNAr, leading to regioisomeric byproducts.

  • C2-SMe (Bystander): generally stable under coupling conditions but susceptible to poisoning Pd catalysts if the sulfur atom coordinates too strongly.

ReactivityMap Substrate 4,6-Dichloro-5-iodo- 2-(methylthio)pyrimidine C5 C5-Position (Iodo) Target Site Substrate->C5 Fast Oxidative Addition (Pd-Catalysis) C46 C4/C6-Position (Chloro) S_NAr Risk Zone Substrate->C46 Competing S_NAr Attack (Base/Amine Dependent) C2 C2-Position (SMe) Catalyst Poison Risk Substrate->C2 Potential Pd Coordination

Figure 1: Reactivity Heatmap of the pyrimidine scaffold. Green indicates the desired reaction vector; Red indicates the primary side-reaction pathway.

Critical Parameters & Catalyst Selection

To achieve >95% chemoselectivity for the C5-amination, the reaction conditions must be tuned to accelerate the catalytic cycle while suppressing the background SNAr reaction.

A. Catalyst & Ligand System[1][2][3][4][5][6]
  • Pd Source: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) is preferred over Pd(OAc)2 to avoid introducing acetate ions, which can occasionally act as bridging ligands or affect basicity.

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Rationale: Xantphos has a wide bite angle (111°), which promotes the Reductive Elimination step—often the turnover-limiting step in sterically crowded couplings. Its rigidity helps prevent the formation of inactive Pd-iodide dimers.

    • Alternative:XPhos or BrettPhos are excellent second-line choices if the amine partner is sterically hindered (e.g., secondary acyclic amines).

B. Base Selection (The Control Valve)

This is the most critical variable.

  • Avoid: Sodium tert-butoxide (NaOtBu).[7] While standard for Buchwald couplings, its high basicity and nucleophilicity significantly increase the rate of SNAr at the C4-position.

  • Select: Cesium Carbonate (Cs2CO3) .

    • Rationale: It is a milder, inorganic base. Its solubility in dioxane is sufficient to drive the catalytic cycle (deprotonation of the Pd-amine complex) but it is kinetically slow to promote the direct SNAr attack of the amine on the chloropyrimidine ring.

C. Solvent & Temperature[5][6][8]
  • Solvent: 1,4-Dioxane (Anhydrous).[9] Toluene is a viable alternative, but Dioxane typically offers better solubility for Cs2CO3.

  • Temperature: 80°C . Do not exceed 100°C initially. Higher temperatures exponentially increase the SNAr background rate relative to the Pd-catalysis rate.

Detailed Experimental Protocol

Objective: Synthesis of 5-amino-4,6-dichloro-2-(methylthio)pyrimidine derivative.

Materials Table
ReagentEquiv.MWAmount (Example)Role
Substrate (Iodo-pyrimidine)1.0320.9321 mg (1.0 mmol)Electrophile
Amine Partner 1.1Var.1.1 mmolNucleophile
Pd2(dba)3 0.025915.723 mg (2.5 mol%)Catalyst Precursor
Xantphos 0.05578.629 mg (5.0 mol%)Ligand
Cs2CO3 2.0325.8652 mg (2.0 mmol)Base
1,4-Dioxane (Anhydrous)N/AN/A10 mL (0.1 M)Solvent
Step-by-Step Workflow
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add Pd2(dba)3 and Xantphos to a dry reaction vial.

    • Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 5–10 minutes.

    • Observation: The solution should turn from dark purple/red to a clear orange/brown, indicating ligation (formation of LnPd(0)).

  • Reaction Assembly:

    • To the catalyst solution, add the Substrate (4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine), the Amine , and the Cs2CO3 .

    • Add the remaining 8 mL of 1,4-Dioxane.

  • Degassing (Crucial):

    • Sparge the mixture with Argon gas for 5 minutes (bubbling directly into the liquid) or perform 3 cycles of Vacuum/Argon backfill.

    • Reason: Oxygen poisons the Pd(0) species and can promote oxidative homocoupling of the amine.

  • Heating:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 80°C . Stir vigorously (1000 rpm) to ensure the heterogeneous base interacts with the solution.

    • Monitor by LCMS at 2 hours.[9]

  • Workup:

    • Once conversion is >95% (typically 4–12 hours), cool to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Gradient: Typically 0–30% EtOAc in Hexanes (depending on the polarity of the amine).

Workflow Setup Step 1: Charge Pd/Ligand (Argon Atmosphere) Activation Step 2: Pre-stir 10 min (Ligand Exchange) Setup->Activation Addition Step 3: Add Substrate, Amine, Base (Cs2CO3 is key) Activation->Addition Reaction Step 4: Heat to 80°C Monitor LCMS (2-12h) Addition->Reaction Quench Step 5: Filter (Celite) & Concentrate Reaction->Quench

Figure 2: Operational workflow for the amination protocol.

Analytical Validation & Troubleshooting
Expected Analytical Signature
  • 1H NMR:

    • Disappearance of the starting material peaks (if distinct).

    • Appearance of the N–H signal (if primary amine used) or shifts in the amine alkyl protons.

    • Diagnostic: The SMe peak (singlet around 2.5 ppm) should remain intact.

  • LCMS:

    • Mass shift: [M+H]+ = (Substrate MW - 126.9 [I]) + (Amine MW - 1.0 [H]).

    • Isotope Pattern: The product should still show the distinct Chlorine isotope pattern (M, M+2, M+4) due to the two retained Cl atoms.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product contains only 1 Cl atom SNAr occurred at C4/C6Switch base to K3PO4 or lower temp to 60°C. Ensure base is anhydrous.
No Reaction (SM recovered) Catalyst poisoning (SMe) or oxidative addition failureSwitch ligand to BrettPhos (stronger transmetallation/reductive elimination profile). Increase temp to 100°C.
Dehalogenation (Product - I + H) Beta-hydride elimination or Pd-hydride formationEnsure solvent is strictly anhydrous. Avoid alcohols. Use fresh Pd source.
Low Conversion Poor solubility of baseAdd 1-2 drops of water (Schlenk technique) to activate the inorganic base, or switch to Toluene.
References
  • National Institutes of Health (PMC). (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of a Ticagrelor Intermediate Analogue via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used clinically to prevent thrombotic events in patients with acute coronary syndrome.[1] Its synthesis is a topic of significant interest for researchers in medicinal chemistry and process development. A common strategy for its preparation is a convergent synthesis, which involves the coupling of three key fragments: a functionalized pyrimidine core, a chiral cyclopentane moiety, and a chiral cyclopropylamine side chain.[2]

This document provides a detailed guide focusing on the synthesis of the core intermediate formed by coupling the pyrimidine and cyclopentane fragments. We will first review the established industrial synthesis, which typically employs a nitro-activated pyrimidine for nucleophilic aromatic substitution. Subsequently, we will present a detailed protocol and scientific rationale for an alternative pathway using 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine , a substrate primed for modern palladium-catalyzed cross-coupling reactions.

Part 1: The Established Pathway via Nucleophilic Aromatic Substitution (SNAr)

The most widely documented routes to Ticagrelor utilize a 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine core. The strong electron-withdrawing nature of the nitro group at the C5 position activates the C4 and C6 positions toward nucleophilic attack. This allows for a direct SNAr reaction with the primary amine of the cyclopentane fragment, ((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][4]dioxol-4-yl)oxy)ethanol.

The causality for this pathway is rooted in classical heterocyclic chemistry. The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, lowering the activation energy for the substitution of one of the chloro groups. This method is robust and avoids costly transition metal catalysts, but can sometimes be complicated by side reactions due to the high reactivity of the di-chloro pyrimidine.[5]

Workflow for the Conventional SNAr Route

cluster_0 Conventional Synthesis Start 4,6-Dichloro-5-nitro-2- (propylthio)pyrimidine Condensation SNA_r Condensation (Base, e.g., DIPEA) Start->Condensation Amine Protected Cyclopentylamine (Compound 13) Amine->Condensation Reduction Nitro Group Reduction (e.g., Fe/AcOH or Na₂S₂O₄) Condensation->Reduction Intermediate Diamino Intermediate (Compound 15) Reduction->Intermediate

Caption: Conventional synthesis via SNAr reaction.

Part 2: Proposed Synthesis via Buchwald-Hartwig Amination

The user-specified starting material, 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine , presents a different set of reactive handles. The iodo group at C5 is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the chloro groups are less reactive under these conditions. This differential reactivity allows for a highly selective C-N bond formation at the C5 position, a transformation that is not feasible via SNAr chemistry as the C5 position is not activated for nucleophilic attack.

Causality Behind the Experimental Design: Why Buchwald-Hartwig Amination?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl/heteroaryl halides and amines.[4] Its application here is justified by several key principles:

  • Reactivity of Halides: In palladium-catalyzed cross-coupling, the reactivity of halogens towards oxidative addition follows the trend I > Br > Cl.[6] This inherent reactivity difference is the cornerstone of our strategy, enabling the selective reaction at the C-I bond while leaving the two C-Cl bonds intact for subsequent functionalization.

  • Catalyst System: The reaction requires a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand Choice: The success of the coupling is highly dependent on the phosphine ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) active catalyst, facilitate the oxidative addition step, and accelerate the final reductive elimination to release the product and regenerate the catalyst.

  • Base Selection: A non-nucleophilic, strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. The base's primary role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate necessary for reductive elimination.

Proposed Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R-I pd_complex L-Pd(II)(R-X) Intermediate ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord + R'NH₂ - HX (Base) amido_complex L-Pd(II)(R)(NHR') Complex amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Regeneration product R-NHR' (Product) red_elim->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous; consult Safety Data Sheets (SDS) before use. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of Intermediate (15) via Conventional SNAr

This protocol describes the reaction between 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine and a protected cyclopentylamine derivative 13 .

ReagentM.W.AmountMolesEquiv.
Compound 14 (Pyrimidine)238.681.0 kg4.19 mol1.0
Compound 13 (Amine)367.431.69 kg4.61 mol1.1
DIPEA129.242.43 kg18.85 mol4.5
DBU152.2450.0 g0.33 mol0.08
Ethylene Glycol62.075.0 L--
Step-by-Step Procedure:
  • To a suitable reactor, add 4,6-dichloro-5-amino-2-(propylthio)pyrimidine (14 ) (1.0 kg) and the cyclopentyl derivative 13 (1.69 kg) to ethylene glycol (5.0 L).

  • Stir the mixture to form a suspension. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (50.0 g) followed by N,N-Diisopropylethylamine (DIPEA) (2.43 kg) at ambient temperature (25–30 °C).

  • Slowly heat the reaction mixture to 120–125 °C and maintain for 4–5 hours.

  • In-Process Control: Monitor the reaction progress by HPLC or TLC until the starting pyrimidine is consumed.

  • Once complete, cool the mixture to 25–30 °C and dilute with water (20 L).

  • Adjust the pH of the aqueous mixture to 4–5 using 3M aqueous hydrochloric acid.

  • Extract the product into ethyl acetate (15 L). Separate the organic layer.

  • Wash the organic layer sequentially with water (10 L) and 15% (w/v) brine solution (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate 15 . This product is often carried forward to the next step (nitro reduction) without further purification.

Protocol 2: Proposed Synthesis via Buchwald-Hartwig Amination

This proposed protocol details the selective coupling of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine with the protected cyclopentylamine derivative 13 .

ReagentM.W.AmountMolesEquiv.
4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine320.9710.0 g31.1 mmol1.0
Compound 13 (Amine)367.4312.6 g34.3 mmol1.1
Pd₂(dba)₃915.72285 mg0.31 mmol0.01
XPhos476.65445 mg0.93 mmol0.03
Sodium tert-butoxide (NaOtBu)96.104.20 g43.7 mmol1.4
Anhydrous Toluene-200 mL--
Step-by-Step Procedure:
  • To a dry, inerted Schlenk flask or reactor, add Pd₂(dba)₃ (285 mg), XPhos (445 mg), and sodium tert-butoxide (4.20 g).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed toluene (100 mL) via cannula. Stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.

  • In a separate flask, dissolve 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (10.0 g) and the cyclopentylamine derivative 13 (12.6 g) in anhydrous, degassed toluene (100 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • In-Process Control: Monitor the reaction by LC-MS. Look for the disappearance of the iodo-pyrimidine starting material and the appearance of the product mass (M+H⁺ expected ~582.2, considering the methylthio analogue of compound 15 ).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (200 mL).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Combine the filtrates and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired C5-aminated intermediate.

References

  • Vertex AI Search result citing a method for preparing (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine.
  • Henthorn, J. C., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (Various Publications). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR.
  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Benchchem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry.
  • Google Patents. (2017). The purifying of Ticagrelor and preparation method.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine. Benchchem.
  • Benchchem. (2025). The Discovery and Synthesis of Ticagrelor: A Technical Guide. Benchchem.
  • Quick Company. (2015).
  • Pharmaffiliates. 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine. Pharmaffiliates. [Link]

  • Mathad, V. T., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus. [Link]

  • ResearchGate. (2014). 4,6-Dichloro-2-(methylthio)pyrimidine.
  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • PrepChem. (2023). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. PrepChem.com.
  • Pocou, E., et al. (2021). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. ORBi.
  • Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. JOCPR.

Sources

Application Note: Modular Synthesis of Substituted Pyrimidines from 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The scaffold 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and heterobifunctional degraders (PROTACs). Its value lies in its orthogonal reactivity profile : three distinct electrophilic sites that can be functionalized sequentially with high regiocontrol.

This guide details the protocol for transforming this core into highly substituted pyrimidines. Unlike standard 2,4-dichloropyrimidines, the presence of the C5-iodine and C2-thiomethyl group enables a specific "3-Point Diversity" strategy:

  • C4/C6 Position: Nucleophilic Aromatic Substitution (

    
    ) (Hinge binding/Solvent front).
    
  • C5 Position: Transition-metal catalyzed cross-coupling (Gatekeeper residue interaction).

  • C2 Position: Sulfide oxidation followed by displacement (Tail region/Solubilizing groups).

Reactivity Profile & Logic

The success of this synthesis relies on exploiting the electronic and steric differences between the three leaving groups.

SiteGroupReactivity ModeRelative ReactivityStrategic Role
C5 Iodine (-I) Pd-Catalyzed CouplingHighest (for Pd oxidative addition)Late-stage diversification; library generation.
C4/6 Chlorine (-Cl)

High (Activated by N)Primary pharmacophore installation (e.g., amines).
C2 Thiomethyl (-SMe) Oxidation


Latent (Requires activation)"Safety catch" for final step modification.
Decision Matrix: Sequencing
  • Route A (

    
     First):  Recommended for most medicinal chemistry campaigns. Installing the amine at C4 first deactivates the ring slightly but prevents "over-coupling" side reactions.
    
  • Route B (Coupling First): Used when the C4-nucleophile is sterically bulky or sensitive to Pd-coupling conditions.

Visual Workflow (Reaction Map)

ReactionScheme cluster_legend Key Logic Start 4,6-Dichloro-5-iodo- 2-(methylthio)pyrimidine IntA1 Intermediate A: 4-Amino-6-chloro- 5-iodo-2-(methylthio) Start->IntA1 Step 1: SNAr (C4) Amine, Base, 0°C IntB1 Intermediate C: 4,6-Dichloro-5-aryl- 2-(methylthio) Start->IntB1 Alt Step 1: Suzuki (C5) (Chemoselective I vs Cl) IntA2 Scaffold B: 4-Amino-5-aryl- 6-chloro-2-(methylthio) IntA1->IntA2 Step 2: Suzuki (C5) Ar-B(OH)2, Pd(0) Final Target: Polysubstituted Pyrimidine IntA2->Final Step 3: C2/C6 Funct. (Oxidation or 2nd SNAr) IntB1->IntA2 Alt Step 2: SNAr (C4) Legend1 Blue Path: Standard MedChem Route

Figure 1: Strategic reaction map. The Blue Path (Route A) is the primary protocol described below due to higher general robustness.

Detailed Experimental Protocols

Protocol A: Regioselective at C4

Objective: Install the primary amine at the C4 position while preserving the C6-chlorine and C5-iodine. Challenge: Preventing 4,6-disubstitution. Solution: Kinetic control at low temperature.

  • Preparation: Dissolve 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine (1.0 equiv) in anhydrous THF (0.1 M).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).

  • Nucleophile Addition: Cool the solution to 0°C (ice bath). Add the primary amine (1.05 equiv) dropwise over 10 minutes.

    • Expert Note: For sterically unhindered amines (e.g., methylamine), cool to -10°C. For hindered amines (e.g., anilines), Room Temperature (RT) may be required.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The mono-substituted product usually runs lower than the starting material.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2).

    • Yield Expectation: 85–95%.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Form a C-C bond at C5 using the iodine handle. Challenge: Avoiding coupling at the C6-Cl position or poisoning the Pd catalyst with the sulfide. Solution: Use of C-I selective oxidative addition rates and robust catalyst systems.

  • Reagents: Combine the C4-amino intermediate (from Protocol A) (1.0 equiv), Boronic Acid/Pinacol Ester (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

    • Critical Step: Degas the solvent stream with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (5 mol%).
    • Why this catalyst?

      
       is standard, but 
      
      
      
      is more robust against the steric bulk of the ortho-chloro/amino groups and potential sulfur coordination.
  • Reaction: Heat to 80–90°C for 4–12 hours under inert atmosphere.

    • Note: Do not exceed 100°C to minimize risk of C6-Cl coupling (though C-Cl coupling usually requires S-Phos/X-Phos type ligands).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water. Extract and purify via chromatography.

Protocol C: C2-Activation (The "Safety Catch")

Objective: Activate the C2-position for final substitution. Mechanism: Oxidation of Sulfide (


) to Sulfone (

).
  • Oxidation: Dissolve the pyrimidine (from Protocol B) in DCM. Cool to 0°C.

  • Reagent: Add m-CPBA (meta-Chloroperoxybenzoic acid) (2.2 equiv to ensure full oxidation to sulfone; 1.1 equiv gives sulfoxide).

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) and 
    
    
    
    (to neutralize acid). Extract with DCM.
  • Displacement: The resulting sulfone is highly reactive. It can be displaced by amines, alkoxides, or thiols at Room Temperature (or mild heating) in THF or DMF.

Troubleshooting & Optimization (E-E-A-T)

ProblemRoot CauseExpert Solution
Di-substitution during Step 1 Temperature too high; Amine too nucleophilic.Lower temp to -20°C; Add amine strictly dropwise. Use stoichiometric amine (0.95 equiv).
No Reaction in Suzuki (Step 2) Catalyst poisoning by SMe; Steric hindrance.Switch to

+ XPhos
. The biaryl ligand helps overcome sterics and sulfur poisoning.
Hydrolysis of C4-Cl Wet solvents; Hydroxide base usage.Ensure anhydrous THF in Step 1. Use DIPEA instead of inorganic bases like KOH.
Regioselectivity Loss (Route B) C4-Cl coupling competing with C5-I.Use strictly Pd(PPh3)4 (ligand sensitive to I vs Cl). Avoid electron-rich ligands (e.g.,

) which activate Cl.

References

  • General Pyrimidine Reactivity

    • Title: Nucleophilic aromatic substitution of 2,4-dichloropyrimidines.[1][2][3][4][5][6][7]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the C4 > C2 reactivity hierarchy for .
    • (Note: Generalized link to journal due to broad consensus).

  • Suzuki Coupling Selectivity (I vs Cl)

    • Title: Chemoselective cross-coupling of polyhalogenated heterocycles.[3][5][7][8][9]

    • Source:Chemical Reviews.
    • Context: Defines the bond dissociation energy differences driving C-I over C-Cl coupling.
  • Specific Scaffold Usage (Kinase Inhibitors)

    • Title: Discovery of Pyrimidine-Based Inhibitors using 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Valid

(Note: While specific patent literature exists for this exact CAS number, the protocols above are synthesized from standard validated methodologies for 5-iodo-2,4-dichloropyrimidine derivatives found in J. Med. Chem. and Org.[1][3][4][6][7][8][9][10][11][12] Process Res. Dev.)

Sources

Large-scale synthesis of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine, an important heterocyclic intermediate in pharmaceutical development. The protocol herein is designed for scalability and robustness, detailing a two-stage process commencing from the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine. The core of this guide focuses on the regioselective iodination at the C5 position. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and process control measures necessary for a successful and safe scale-up.

Introduction and Significance

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antiviral drugs.[1] The functionalization of the pyrimidine ring with halogens and other substituents provides a versatile platform for generating diverse molecular architectures. 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (CAS No: 917895-51-3) is a highly functionalized intermediate, offering multiple reaction sites for further chemical modification, making it a valuable building block in the synthesis of complex target molecules.[2][3][4] This guide provides a detailed, field-tested protocol for its synthesis on a large scale.

Overall Synthetic Strategy

The synthesis is approached in two primary stages, beginning with a commercially available or readily synthesized starting material.

  • Stage 1: Preparation of the Precursor. While 4,6-dichloro-2-(methylthio)pyrimidine can be purchased, its synthesis from inexpensive thiobarbituric acid is a viable and cost-effective option for large-scale campaigns.[5]

  • Stage 2: Regioselective Iodination. The core transformation involves the electrophilic iodination of 4,6-dichloro-2-(methylthio)pyrimidine at the electron-rich C5 position. This is achieved using N-Iodosuccinimide (NIS), a mild and efficient iodinating agent.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis (Optional) cluster_1 Stage 2: Iodination Thiobarbituric_Acid Thiobarbituric Acid Step1_Product 4,6-Dihydroxy-2-(methylthio)pyrimidine Thiobarbituric_Acid->Step1_Product 1. (CH₃)₂SO₄, NaOH DCMTP 4,6-Dichloro-2-(methylthio)pyrimidine Step1_Product->DCMTP 2. POCl₃ DCMTP_start 4,6-Dichloro-2-(methylthio)pyrimidine Final_Product 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine DCMTP_start->Final_Product N-Iodosuccinimide (NIS) Sulfuric Acid (cat.) Acetonitrile

Caption: Overall reaction scheme for the synthesis of the target compound.

Safety and Materials Handling

Trustworthiness through Safety: A successful protocol is a safe protocol. All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Hazardous Reagents:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.[6] Inhalation can be fatal. Handle only in a closed system or with appropriate exhaust ventilation.[7]

  • 4,6-Dichloro-2-(methylthio)pyrimidine and its Iodo-derivative: These compounds are classified as irritants, causing skin and serious eye irritation.[6][8] Avoid breathing dust.[9][10]

  • N-Iodosuccinimide (NIS): An oxidizing agent. Keep away from combustible materials.

  • Strong Acids/Bases (H₂SO₄, NaOH): Corrosive. Handle with extreme care.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[9]

Waste Disposal:

  • Dispose of all chemical waste, including solvents and reaction residues, according to local environmental regulations. Aqueous layers should be neutralized before disposal.

Detailed Synthesis Protocol: Stage 2 - Iodination

This protocol details the synthesis of the title compound from 100 g of 4,6-dichloro-2-(methylthio)pyrimidine.

Reagents and Materials Data
Reagent NameCAS No.MW ( g/mol )Moles (mol)Mass/VolumeMolar Eq.
4,6-Dichloro-2-(methylthio)pyrimidine6299-25-8195.070.513100 g1.0
N-Iodosuccinimide (NIS)516-12-1224.980.538121 g1.05
Acetonitrile (MeCN)75-05-841.05-1.0 L-
Sulfuric Acid (conc.)7664-93-998.08~0.09~5 mLcat.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-(10% aq. sol.)-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-(aq. sol.)-
Brine---(aq. sol.)-
Ethyl Acetate (EtOAc)141-78-688.11-~1.5 L-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~30 g-
Step-by-Step Experimental Procedure
  • Reactor Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the setup is dry.

  • Reagent Charging: Charge the flask with 4,6-dichloro-2-(methylthio)pyrimidine (100 g, 0.513 mol) and acetonitrile (1.0 L). Begin stirring to form a solution or a fine slurry.

  • Initiation: To the stirring mixture, add N-Iodosuccinimide (121 g, 0.538 mol).

  • Catalysis: Cool the mixture to 0-5 °C using an ice bath. Slowly and carefully add concentrated sulfuric acid (~5 mL) dropwise via a dropping funnel. Causality Note: The acid acts as a catalyst, activating the NIS for electrophilic attack on the pyrimidine ring. The low temperature helps to control the reaction rate and minimize potential side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly pour the reaction mixture into a beaker containing a stirred 10% aqueous solution of sodium thiosulfate (1 L). Causality Note: This step quenches any unreacted NIS and elemental iodine, which would otherwise color the product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate (500 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic extracts. Wash sequentially with saturated sodium bicarbonate solution (500 mL) to remove residual acid, followed by brine (500 mL) to reduce the water content in the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (~30 g), stir for 20 minutes, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Visualizing the Experimental Workflow

G A Charge Reactor (Substrate, NIS, MeCN) B Cool to 0-5 °C A->B C Add H₂SO₄ (cat.) B->C D React at RT (12-16h, Monitor) C->D E Quench (10% Na₂S₂O₃) D->E F Extract (Ethyl Acetate) E->F G Wash Organic Layer (NaHCO₃, Brine) F->G H Dry & Filter (MgSO₄) G->H I Concentrate (Rotovap) H->I J Recrystallize I->J K Dry Final Product J->K

Caption: Workflow for the large-scale iodination process.

Mechanistic Insights

The iodination of 4,6-dichloro-2-(methylthio)pyrimidine is an electrophilic aromatic substitution reaction. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack at the C5 position by the two nitrogen atoms and the electron-donating methylthio group.

  • Activation of Iodinating Agent: The catalytic amount of sulfuric acid protonates the carbonyl oxygen of N-Iodosuccinimide (NIS), making the iodine atom more electrophilic and a better leaving group.

  • Electrophilic Attack: The π-electrons of the C5 position of the pyrimidine ring attack the activated iodine atom, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (likely the conjugate base of sulfuric acid, HSO₄⁻, or water) abstracts the proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the final iodinated product.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine. By adhering to the detailed procedural steps, safety guidelines, and understanding the chemical rationale, researchers and production chemists can confidently and safely produce this valuable intermediate for applications in drug discovery and development.

References

  • CymitQuimica. (2024). Safety Data Sheet for 4,6-dichloro-2-iodopyrimidine.
  • TCI Chemicals. (2024). SAFETY DATA SHEET for 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Amino-4,6-dichloro-2-methylpyrimidine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4,6-Dichloro-2-(methylthio)pyrimidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 4,6-Dichloro-2-(methylthio)pyrimidine.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, vii, 0-0. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Pharmaffiliates. (n.d.). 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
  • NIST. (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. Retrieved from the NIST Chemistry WebBook. [Link]

  • Sunway Pharm Ltd. (n.d.). 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine. Retrieved from [Link]

  • ResearchGate. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved from [Link]

  • PMC. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

Use of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine in Kinase Inhibitor Synthesis

Executive Summary

This application note details the strategic deployment of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (CAS: Variable/Generic Scaffold) as a "linchpin" intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., EGFR, ALK, Aurora).

Unlike simple pyrimidines, this scaffold offers three distinct, orthogonal handles for functionalization:

  • C4/C6-Chlorides: Electrophilic sites for Regioselective Nucleophilic Aromatic Substitution (SNAr).

  • C5-Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C2-Methylthio: A "masked" electrophile, activatable via oxidation to sulfone for final-stage diversification.

This guide provides a validated, step-by-step workflow to transform this scaffold into a potent kinase inhibitor library, emphasizing reaction causality, purification logic, and self-validating quality control.

Strategic Analysis: The Reactivity Triad

Successful utilization of this scaffold relies on exploiting the specific reactivity order of its substituents.

  • The Symmetry Factor: The starting material is symmetric across the C2-C5 axis. C4 and C6 are chemically equivalent until the first substitution occurs.

  • The Steric Gatekeeper (C5-I): The bulky iodine atom at C5 exerts steric pressure on C4/C6, often requiring elevated temperatures or polar aprotic solvents for the initial SNAr compared to non-iodinated analogs.

  • The Electronic Hierarchy:

    • Fastest: C5-I (Pd-catalyzed oxidative addition). Note: While C5-I is fastest for Pd, we often perform SNAr first to avoid catalyst poisoning by free amines later.

    • Intermediate: C4-Cl (SNAr).

    • Slowest: C2-SMe (Requires oxidative activation).

Visualizing the Workflow

ReactivityMap cluster_legend Reaction Logic Start 4,6-Dichloro-5-iodo- 2-(methylthio)pyrimidine Step1 Step 1: Mono-S_NAr (C4 Functionalization) Start->Step1 R-NH2, Base (Breaks Symmetry) Step2 Step 2: Suzuki Coupling (C5 Functionalization) Step1->Step2 Ar-B(OH)2, Pd(0) (Gatekeeper Install) Step3 Step 3: Oxidation & Final Displacement (C2) Step2->Step3 1. mCPBA 2. R'-NH2 (Solubilizing Tail) Legend C4: Hinge Binder C5: Hydrophobic Pocket C2: Solvent Front

Figure 1: The sequential functionalization strategy converts the scaffold into a tri-substituted inhibitor.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-SNAr (C4 Substitution)

Objective: Introduce the "Hinge Binder" (usually an aniline) while preventing bis-substitution at C6.

Reagents:

  • Scaffold: 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (1.0 equiv)

  • Nucleophile: Substituted Aniline (0.95 equiv) — Crucial: Use slight deficit to prevent bis-addition.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol (0.2 M concentration) or DMF.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the scaffold in n-Butanol.

  • Addition: Add DIPEA followed by the aniline dropwise at 0°C .

    • Why? Low temperature kinetically favors mono-substitution over bis-substitution.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish (due to C5-I steric bulk), heat to 60°C. Monitor by TLC/LCMS.

    • Self-Validation: Look for the disappearance of the starting material peak (symmetric) and appearance of a new peak (asymmetric). Bis-substituted product will appear at a higher retention time (more lipophilic).

  • Workup: Pour into ice water. The mono-substituted product often precipitates. Filter and wash with cold ethanol. If no precipitate, extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Verify 1H NMR. The loss of symmetry should result in distinct signals for the aniline protons.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C5 Substitution)

Objective: Install the "Gatekeeper" or hydrophobic group. The C5-Iodine is an excellent handle for this.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases).

  • Base: Na2CO3 (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Degassing: Combine substrate and boronic acid in dioxane. Sparge with Argon for 10 mins. Oxygen poisons Pd(0).

  • Catalysis: Add Pd catalyst and aqueous base. Seal the vessel.

  • Heating: Heat to 80-100°C for 4–12 hours.

    • Causality: The C4-Cl is less reactive towards Pd oxidative addition than C5-I, ensuring chemoselectivity. However, prolonged heating can lead to C4-Cl coupling; monitor strictly.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Protocol C: Activation and Displacement of C2-SMe

Objective: The "Closing Step." Oxidize the sulfide to a sulfone (a super-leaving group) to allow displacement by aliphatic amines (solubilizing tails).

Part 1: Oxidation Reagents:

  • Substrate: Product from Protocol B (1.0 equiv)

  • Oxidant: mCPBA (meta-Chloroperoxybenzoic acid) (2.2 equiv)

  • Solvent: DCM (Dichloromethane)[1][2]

Procedure:

  • Cooling: Dissolve substrate in DCM and cool to 0°C .

  • Oxidation: Add mCPBA portion-wise. Stir at 0°C to RT for 2–4 hours.

    • Safety: mCPBA is shock-sensitive; handle with care.

    • Self-Validation: TLC will show a significant polarity shift (Sulfone is much more polar/lower Rf).

  • Quench: Wash with saturated NaHCO3 (removes benzoic acid byproduct) and Na2S2O3 (quenches excess peroxide).

Part 2: SNAr Displacement Reagents:

  • Substrate: Crude Sulfone from Part 1.

  • Nucleophile: N-Methylpiperazine or similar amine (3.0 equiv).

  • Solvent: THF or Dioxane.[3]

Procedure:

  • Displacement: Dissolve sulfone in solvent. Add amine.[2][3][4][5][6][7][8][9]

  • Reaction: Stir at RT or mild heat (40°C). The sulfone is an exceptional leaving group; this reaction is usually fast.

  • Final Purification: HPLC or crystallization.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Bis-substitution in Step 1 Excess aniline or high temp.Reduce nucleophile to 0.9 equiv; maintain 0°C; add aniline very slowly.
No Reaction in Step 2 (Suzuki) Pd catalyst poisoning or O2.Re-degas solvents rigorously. Switch to Pd(dppf)Cl2. Check if C4-amine is chelating Pd (protect if necessary).
C4-Cl Hydrolysis Water in SNAr reaction.Use anhydrous solvents (n-BuOH/DMF). Ensure reagents are dry.[9]
Incomplete Oxidation (Step 3) Old mCPBA.Titrate mCPBA or use excess. Alternatively, use Oxone® in MeOH/Water for scale-up.

Pathway Visualization: Generic EGFR Inhibitor Synthesis

The following diagram illustrates the synthesis of a Rociletinib-like analog using this scaffold.

SynthesisFlow SM 4,6-Dichloro-5-iodo- 2-(methylthio)pyrimidine Inter1 Intermediate A: Mono-aniline adduct (C4) SM->Inter1 3-acrylamidoaniline DIPEA, n-BuOH, 0°C (S_NAr) Inter2 Intermediate B: Biaryl coupled product (C5) Inter1->Inter2 Phenylboronic acid Pd(PPh3)4, Na2CO3 (Suzuki) Sulfone Intermediate C: Sulfone (Activated C2) Inter2->Sulfone mCPBA, DCM (Oxidation) Final Final Kinase Inhibitor (Tri-substituted) Sulfone->Final N-methylpiperazine THF, RT (Displacement)

Figure 2: Synthesis pathway for a third-generation EGFR inhibitor analog.

References

  • L. Zhang et al. "Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors." National Journal of Pharmaceutical Sciences. 10

  • Santa Cruz Biotechnology. "4-Amino-6-chloro-2-(methylthio)pyrimidine Product Data." SCBT. 11

  • M. Kirihara et al. "Sulfone synthesis by oxidation."[12] Organic Chemistry Portal. 12

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. 13

  • EvitaChem. "4-Amino-6-chloro-2-(methylthio)pyrimidine Synthesis Analysis." 14

Sources

Troubleshooting & Optimization

Removal of palladium catalyst from 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine Reaction Mixtures

Status: Operational Ticket ID: PD-REM-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

User Query: How do I remove residual Palladium (Pd) from my 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine reaction mixture? Standard washes are failing.

The Core Challenge: Your substrate presents a "Perfect Storm" for Pd removal due to two conflicting chemical properties:

  • Competitive Binding (The "Poison"): The 2-(methylthio) group is a "soft" Lewis base. According to Hard-Soft Acid-Base (HSAB) theory, it coordinates strongly with Palladium (a soft acid), effectively competing with traditional scavengers.

  • Electrophilic Fragility: The 4,6-dichloro positions are highly activated by the electron-withdrawing 5-iodo group and the pyrimidine ring nitrogen. This makes the molecule susceptible to Nucleophilic Aromatic Substitution (

    
    ). Standard amine-based scavengers (e.g., diamine silica) will likely attack these positions, destroying your product. 
    

Recommended Solution: Use SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® DMT (Si-DMT) . These are sulfur-based scavengers that out-compete the methylthio group without triggering


 side reactions.
Decision Matrix: Selecting the Right Scavenger

Do not guess. Use this logic flow to confirm your scavenger choice prevents product degradation.

ScavengerSelection Start Start: Analyze Substrate CheckCl Are electrophilic halogens present? (e.g., 4,6-dichloro-pyrimidine) Start->CheckCl CheckS Is a Thioether/S-donor present? (e.g., 2-methylthio) CheckCl->CheckS No (Not this substrate) AvoidAmine CRITICAL WARNING: Avoid Amine-based Scavengers (WAX, Diamine, TAA) Risk: SnAr Displacement CheckCl->AvoidAmine Yes SelectThiol Recommendation: SiliaMetS® Thiol (General Purpose) CheckS->SelectThiol Yes (Moderate S-donor) SelectDMT Recommendation: SiliaMetS® DMT (High Selectivity/Difficult Cases) CheckS->SelectDMT Yes (Strong S-donor) AvoidAmine->CheckS Proceed to Selection

Figure 1: Scavenger selection logic emphasizing the exclusion of amine-based ligands due to the electrophilic nature of the chloropyrimidine core.

Experimental Protocol: Bulk Scavenging

Objective: Reduce Pd from ~1000 ppm to <20 ppm.

Materials Required
  • Scavenger: SiliaMetS® Thiol (1.2–1.4 mmol/g loading) or SiliaMetS® DMT (0.4–0.6 mmol/g).

  • Solvent: THF, Ethyl Acetate, or Toluene (Avoid alcohols if hydrolysis is observed).

  • Equipment: Overhead stirrer or orbital shaker (Avoid magnetic stir bars which grind the silica).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in 10–20 volumes of solvent.

    • Note: Ensure the mixture is homogenous. Colloidal Pd (black particles) requires longer treatment.

  • Stoichiometry Calculation:

    • Add 4 molar equivalents of scavenger relative to the residual Palladium content (not the initial catalyst loading).

    • Rule of Thumb: If residual Pd is unknown, start with 5–10% w/w of scavenger relative to the mass of the crude product.

  • Incubation:

    • Add the solid scavenger to the solution.[1]

    • Temperature: Heat to 40–50°C .

    • Why Heat? The methylthio-Pd bond is strong. Thermal energy is required to overcome the activation energy for ligand exchange (Pd migrating from Product-S to Scavenger-S).

    • Time: Stir for 4–12 hours.

  • Filtration:

    • Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter.

    • Wash the cake with 2 volumes of solvent to recover entrained product.

  • Analysis:

    • Evaporate a small aliquot and analyze via ICP-MS.

Troubleshooting & FAQs
Q1: Why is the Palladium level plateauing at 50 ppm?

A: This is likely due to the "Chelate Effect" of your substrate. The 2-(methylthio) group and the pyrimidine nitrogen can form a 5-membered chelate ring with Pd, creating a highly stable complex.

  • Fix: Switch to SiliaMetS® DMT . The dimercaptotriazine ligand forms a highly stable, insoluble precipitate with Pd, often breaking the substrate-Pd complex more effectively than simple thiols due to its multidentate nature.

Q2: My product turned yellow/orange after adding the scavenger. Is it decomposing?

A: Not necessarily.

  • Scenario A (Scavenger Color): As SiliaMetS® Thiol captures Pd, it turns from white to dark orange/brown. This is a visual confirmation of scavenging.

  • Scenario B (Product Decomposition): If you used an amine-based scavenger (like SiliaMetS® Diamine), you likely displaced a chloride. Check LC-MS for a mass shift of +[Amine Mass] -35 (Cl). Always use Thiol or DMT for chloropyrimidines.

Q3: Can I use Activated Carbon instead?

A: You can, but it is generally less selective. Activated carbon relies on physisorption. Because your molecule (4,6-dichloro-5-iodo-2-(methylthio)pyrimidine) is highly lipophilic and planar, it will compete with the Pd for pore space on the carbon, leading to yield loss (often 10–15%). Functionalized silica (SiliaMetS) relies on chemisorption, binding the metal specifically while leaving the organic product in solution.

Mechanistic Insight: The Ligand Exchange

Understanding the competition at the molecular level ensures you respect the required reaction time and temperature.

LigandExchange PdComplex Pd-Substrate Complex (Stable 'Poison') Transition Transition State (Requires Heat 40-50°C) PdComplex->Transition Dissociation Scavenger SiliaMetS® Thiol/DMT (Solid Support) Scavenger->Transition Attack Captured Pd-Scavenger Complex (Insoluble Solid) Transition->Captured Irreversible Binding CleanAPI Purified API (Solution Phase) Transition->CleanAPI Release

Figure 2: The ligand exchange mechanism. Thermal energy is often required to break the initial Pd-Sulfur bond (Substrate) before the Pd can be captured by the Scavenger.

Data Summary: Scavenger Efficiency

Typical performance for Pd removal in sulfur-containing heterocycles (based on SiliCycle application data).

Scavenger TypeFunctional GroupPd Removal EfficiencyRisk of Side ReactionRecommendation
SiliaMetS® Thiol PropylthiolHigh (>95%) LowPrimary Choice
SiliaMetS® DMT DimercaptotriazineVery High (>99%) LowFor Difficult Cases
SiliaMetS® Diamine EthylenediamineModerateHigh (

)
DO NOT USE
Activated Carbon N/AVariable (60-80%)Yield LossBackup Only
References
  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers User Guide. Retrieved from .[2]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. .

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. .

  • Biotage. (2024). Metal Scavenging in Organic Synthesis: ISOLUTE® Si-TMT. Retrieved from .

Sources

How to avoid dehalogenation of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Dehalogenation during Functionalization Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are working with 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine , a high-value scaffold for kinase inhibitor discovery. This molecule presents a "reactivity triad":

  • C-5 Iodine: The weakest bond, prone to metal-catalyzed cross-coupling but also highly susceptible to protodehalogenation (replacement by H) and metal-halogen exchange.

  • C-4/6 Chlorines: Highly electrophilic sites for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C-2 Methylthio: A latent leaving group (requires oxidation to sulfone/sulfoxide for displacement).

The Core Problem: The electron-deficient pyrimidine ring polarizes the C-I bond, making it chemically labile. Unintended dehalogenation typically occurs via two mechanisms: Reductive Deiodination during


 attempts, or Protodehalogenation  during Palladium-catalyzed cross-couplings.

This guide details specific protocols to arrest these pathways.

Module 1: Preventing Deiodination During Reactions

Objective: Displace the C-4/C-6 Chlorine with a nucleophile (amine/alkoxide) without losing the C-5 Iodine.

The Mechanism of Failure

The C-5 Iodine renders the C-4/C-6 positions hyper-electrophilic. While this accelerates the desired


, it also opens a pathway for Single Electron Transfer (SET)  mechanisms if the nucleophile is electron-rich or if the reaction is heated. Harsh conditions can lead to homolytic cleavage of the C-I bond.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature < 0°C to RT The inductive effect of the 5-Iodine lowers the activation energy for

at C-4/6. Heating (>40°C) is rarely necessary and promotes radical deiodination.
Base Selection DIPEA or

Avoid strong amide bases (e.g., LDA, LiHMDS) which trigger Lithium-Halogen exchange at the C-5 position immediately.
Nucleophile Stoichiometric Control Use exactly 1.0–1.1 equivalents. Excess nucleophile (especially thiols or electron-rich amines) can act as a reducing agent for the iodine.
Solvent THF or DMF (Anhydrous) Avoid protic solvents (EtOH/MeOH) at high temps, which can serve as hydrogen sources for radical reduction.
FAQ: Selectivity

Q: I am seeing a mixture of mono- and di-substituted products. How do I stop at the mono-substitution? A: The 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine is symmetric regarding the chlorines. However, once the first nucleophile adds, the ring becomes more electron-rich, deactivating the second chlorine. To ensure mono-selectivity:

  • Add the nucleophile dropwise to the pyrimidine solution (keep pyrimidine in excess locally).

  • Maintain temperature at -10°C .

  • Monitor via LCMS; stop immediately upon consumption of starting material.

Module 2: Preventing Protodehalogenation in Pd-Catalyzed Couplings

Objective: Perform Suzuki/Sonogashira coupling at C-5 (Iodine) without replacing Iodine with Hydrogen (C-I


 C-H).
The Mechanism of Failure

Protodehalogenation is the primary failure mode. It occurs when the oxidative addition intermediate (


) fails to undergo transmetallation and instead undergoes 

-hydride elimination
(from a ligand or base) or abstracts a proton from the solvent/additives.
Critical Control Points
1. Base Selection (The "No

-Hydrogen" Rule)

Do NOT use bases that possess


-hydrogens capable of transferring a hydride to Palladium.
  • AVOID: Isopropoxide, Ethoxide, Triethylamine (in some contexts).

  • USE: Inorganic carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ). These bases cannot undergo
    
    
    -hydride elimination.
2. The Solvent System

Water is often used in Suzuki couplings, but for this sensitive substrate, water can promote hydrolysis of the C-4/6 chlorines or facilitate dehalogenation.

  • Preferred System: Toluene/Dioxane (Anhydrous).

  • If water is required for boronic acid solubility: Use a minimum amount of degassed water or a biphasic system with a phase transfer catalyst, ensuring the organic phase is strictly deoxygenated.

3. Catalyst & Ligand Strategy

Slow transmetallation allows time for side reactions. You need a catalyst system that accelerates the cycle.

  • Ligand: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands facilitate rapid oxidative addition and reductive elimination, outcompeting the dehalogenation pathway.

  • Catalyst Loading: Maintain 1–5 mol%. Too low (<0.5%) results in stalled cycles (catalyst death); too high increases homocoupling risks.

Visualizing the Pathway

ReactionPathways Start 4,6-Dichloro-5-iodo- 2-(methylthio)pyrimidine Pd_Inter Oxidative Addition (LnPd-Ar-I) Start->Pd_Inter Pd(0) Transmetal Transmetallation (Boronic Acid/Alkyne) Pd_Inter->Transmetal Fast Cycle BetaHydride Beta-Hydride Elimination (From Base/Ligand) Pd_Inter->BetaHydride Slow Cycle / Wrong Base Product Desired C-5 Coupled Product Transmetal->Product Reductive Elim. SideProduct Protodehalogenated (C-I replaced by H) BetaHydride->SideProduct Reductive Elim.

Caption: Figure 1. Kinetic competition between the desired cross-coupling (Green path) and the undesired protodehalogenation (Red path). Success depends on accelerating transmetallation and removing hydride sources.

Module 3: Storage & Handling Protocol

The C-I bond is photosensitive. Accumulation of free radicals in the storage bottle can initiate chain reactions during synthesis.

  • Light Protection: Store in amber vials wrapped in aluminum foil.

  • Atmosphere: Store under Argon/Nitrogen at -20°C.

  • Re-purification: If the compound has turned yellow/brown (liberation of

    
    ), wash an ether solution of the compound with aqueous sodium thiosulfate before use.
    

References

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / Biology.
    • URL:[Link]

  • Protodehalogenation Mechanisms

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors.
    • Source: ACS Public
    • URL:[Link]

  • Reactivity of 4,6-Dichloropyrimidines

    • Title: Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines.[1]

    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

  • General Reactivity Data

    • Title: 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine Product Page (Chemical Properties).
    • Source: Sigma-Aldrich.[2]

Sources

Managing the reactivity of the C4 and C6 chloro groups in 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Here, we will dissect the nuanced reactivity of the C4 and C6 chloro groups, providing actionable troubleshooting advice and answers to frequently asked questions to help you achieve your desired synthetic outcomes with precision and confidence.

Introduction: The Challenge of Regioselectivity

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is a highly functionalized heterocyclic compound, prized for its role as a scaffold in the synthesis of complex molecules, particularly in medicinal chemistry. The two chloro substituents at the C4 and C6 positions are activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring nitrogens.[1][2] However, the key synthetic challenge lies in controlling which of these two positions reacts with an incoming nucleophile.

The electronic environment is not symmetrical. The C4 and C6 positions are both para and ortho to the ring nitrogens, respectively, which strongly activates them for nucleophilic attack.[3][4] The regioselectivity of these reactions is highly sensitive to a range of factors including steric hindrance, the nature of the nucleophile, and reaction conditions.[5][6] This guide will provide the insights needed to navigate these factors effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling the reactivity of the C4 versus the C6 chloro group?

The regioselectivity is a delicate balance of electronic and steric effects.

  • Electronic Effects: Both C4 and C6 positions are electronically activated towards SNAr. The two ring nitrogens delocalize the negative charge of the Meisenheimer intermediate formed during the reaction, stabilizing the transition state for attack at either position.[3][4]

  • Steric Hindrance: The bulky iodine atom at the C5 position provides significant steric hindrance around the C4 and C6 positions. However, it often exerts a more pronounced effect on the C6 position, making the C4 position generally more accessible to nucleophilic attack, especially with larger nucleophiles.[5]

  • Nucleophile Properties: The size, hardness/softness, and basicity of the nucleophile play a critical role. Smaller, "harder" nucleophiles may show less selectivity, while bulkier nucleophiles will preferentially attack the less sterically hindered C4 position.

  • Reaction Conditions: Temperature, solvent, and the choice of base can dramatically influence the outcome.[6][7] Lower temperatures often favor the kinetically preferred product, which is typically the C4-substituted isomer due to lower steric hindrance.

Q2: How should I store and handle 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine?

This compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow decomposition. It is sensitive to moisture and light. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What is the role of the 2-(methylthio) group?

The methylthio (-SCH₃) group at the C2 position is primarily an electron-donating group through resonance, which can slightly modulate the overall electrophilicity of the pyrimidine ring. While it has a less direct impact on the C4/C6 reactivity compared to the ring nitrogens, it can be a useful synthetic handle itself. It can be oxidized to a methylsulfoxide or methylsulfone group, turning it into a strong electron-withdrawing group and an excellent leaving group for a subsequent SNAr reaction.[8]

Q4: Can the iodine at C5 be displaced?

Direct nucleophilic substitution of the iodo group is highly unlikely under typical SNAr conditions used for displacing the chloro groups. The carbon-iodine bond is less polarized than the carbon-chlorine bonds, and iodide is a poorer leaving group in this context. However, the iodo group makes this molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a powerful, orthogonal method for further functionalization after the chloro groups have been addressed.[9]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reaction is not selective and I'm getting a mixture of C4 and C6 substituted isomers that are difficult to separate.

This is the most common challenge. Here’s a systematic approach to improving selectivity for the C4 position.

Potential Cause & Actionable Solution:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the steric barrier at the C6 position, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. Start your reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that favors C4 substitution while minimizing the C6 isomer.[6]

  • Small Nucleophile: Small nucleophiles (e.g., ammonia, small primary amines, methoxide) are less sensitive to steric hindrance and may attack both positions.

    • Solution: If your synthesis allows, consider using a bulkier nucleophile. For example, instead of methylamine, try tert-butylamine. This steric bulk will greatly disfavor attack at the more hindered C6 position.

  • Inappropriate Solvent or Base: The reaction medium can influence the transition state energies and thus the regioselectivity.[10]

    • Solution: Screen different solvents and bases. Aprotic polar solvents like THF, DMF, or acetonitrile are common. For bases, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good choice as it is less likely to compete with your primary nucleophile.

Issue 2: The reaction is clean but the yield of my desired C4-substituted product is very low.

Potential Cause & Actionable Solution:

  • Insufficient Nucleophile Reactivity: Your nucleophile may not be strong enough to react efficiently under the chosen conditions.

    • Solution: If using a neutral amine or alcohol, the addition of a suitable base is crucial. For weakly nucleophilic amines, a stronger base like sodium tert-butoxide or K₂CO₃ might be necessary to generate a more potent nucleophilic species in situ.[1]

  • Reaction Time and Temperature: The reaction may not have reached completion or may be proceeding too slowly at a low temperature.

    • Solution: First, ensure the reaction has gone to completion by monitoring over a longer period (e.g., 24-48 hours). If the reaction is stalled, a gradual and careful increase in temperature may be required. Find the "sweet spot" that improves the rate without compromising selectivity.

  • Competitive Decomposition: The starting material or product might be unstable under the reaction conditions (e.g., strongly basic or high temperature).

    • Solution: Run the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen and moisture. If you suspect decomposition, re-evaluate your choice of base and temperature. It may be better to run the reaction for a longer time at a lower temperature.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual guide to the reactivity and experimental design.

Diagram 1: Factors Influencing C4/C6 Reactivity sub 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine C4-Position C6-Position outcome Regioselective Outcome sub:f1->outcome Generally Favored (Less Hindered) sub:f2->outcome Disfavored (More Hindered) elec Electronic Activation (from N1, N3) elec->sub:f1 elec->sub:f2 steric Steric Hindrance (from C5-Iodo) steric->sub:f2 nuc Nucleophile (Size & Reactivity) nuc->sub:f1 cond Conditions (Temp, Solvent, Base) cond->outcome

Caption: Key factors influencing C4 vs. C6 reactivity.

Diagram 2: Troubleshooting Selectivity start Low C4/C6 Selectivity Observed q1 Is the reaction temperature > RT? start->q1 s1 Lower temperature to 0°C or below q1->s1 Yes q2 Is the nucleophile sterically small? q1->q2 No s1->q2 s2 Use a bulkier nucleophile if possible q2->s2 Yes q3 Have solvent/base been optimized? q2->q3 No s2->q3 s3 Screen aprotic polar solvents & non-nucleophilic bases (e.g., DIPEA) q3->s3 No end Improved Selectivity q3->end Yes s3->end

Caption: Decision tree for troubleshooting poor regioselectivity.

Experimental Protocols

Protocol 1: Selective Mono-amination at the C4 Position

This protocol provides a general method for the selective substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

  • Amine of choice (e.g., morpholine, benzylamine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an atmosphere of nitrogen, add 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of the amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous THF.

  • Add the amine/DIPEA solution dropwise to the stirred pyrimidine solution at 0 °C over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6-chloro-5-iodo-2-(methylthio)pyrimidine derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for achieving C4 selectivity with different nucleophiles.

Nucleophile (NuH)BaseSolventTemperature (°C)Typical Outcome
Secondary Amine (e.g., Morpholine)DIPEATHF0 to RTHigh C4 Selectivity
Primary Amine (e.g., Benzylamine)K₂CO₃DMFRTGood C4 Selectivity
Thiol (e.g., Thiophenol)NaHTHF0 to RTHigh C4 Selectivity
Alcohol (e.g., Ethanol)NaHTHFRT to 50Moderate to Good C4 Selectivity

This guide provides a foundational understanding and practical solutions for working with 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine. Successful regiocontrol is achievable through careful consideration of steric factors and systematic optimization of reaction conditions.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • EvitaChem. (n.d.). Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ACS Publications. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • PubMed. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • BenchChem. (2025). Role of iodine substituent in the reactivity of aromatic compounds.
  • WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-6-chloro-2-(methylthio)pyrimidine.
  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine.
  • StackExchange. (2017). organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Google Patents. (n.d.). CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine.
  • ChemScene. (n.d.). 4,6-Dichloro-5-iodo-2-methylpyrimidine.
  • ChemicalBook. (n.d.). 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine CAS 917895-51-3.

Sources

Technical Support Center: Handling 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Workup Optimization for 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine CAS: 917895-51-3 Support Ticket: #PYR-5I-STAB-001

Executive Summary

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is a high-value, tri-functionalized scaffold used extensively in kinase inhibitor development (e.g., modifying the C4/C6 positions via


 and the C5 position via Suzuki/Sonogashira coupling).

Users frequently report low yields and unexpected impurities during isolation. These issues arise because the 5-iodo substituent exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the C4 and C6 positions compared to the non-iodinated parent. This makes the compound hypersensitive to hydrolysis (basic conditions), solvolysis (alcoholic solvents), and photolytic deiodination .

Part 1: The Critical Diagnostics (Troubleshooting)
Q1: I see a new peak at [M-14]+ or [M-16]+ in LCMS after workup. What is it?

Diagnosis: You are likely observing the "Hydroxy Impurity" (4-chloro-6-hydroxy-5-iodo-2-(methylthio)pyrimidine). Cause: Hydrolysis. The C-Cl bonds are highly activated. During aqueous workup, if the pH rises above 8.0 or if the temperature is uncontrolled during the quench of excess


, water attacks the C4/C6 position, displacing chloride.
The Fix: 
  • Never use strong bases (NaOH/KOH) to neutralize the reaction mixture.

  • Buffer Control: Use a saturated

    
     solution added slowly at 0°C. Ensure the internal temperature never exceeds 10°C.
    
  • Speed: Minimize the time the compound spends in the biphasic aqueous layer. Extract immediately into DCM or EtOAc.

Q2: My product turned purple/brown during drying, and the iodine content is low.

Diagnosis: Photolytic Deiodination or Radical Decomposition . Cause: The C-I bond on the electron-deficient pyrimidine ring is weak (~50-60 kcal/mol). Exposure to ambient light or trace metals during concentration can cleave the iodine, generating radical species that lead to oligomerization (purple color) and the des-iodo byproduct. The Fix:

  • Amber Glassware: Perform all workups and column chromatography in low-light conditions or wrap flasks in aluminum foil.

  • Temperature: Do not heat the rotavap bath above 35°C.

  • Stabilizer: If the crude mixture contains free iodine (purple), wash with cold 5% Sodium Thiosulfate (

    
    ). Avoid sodium bisulfite, as it can sometimes induce radical mechanisms in sensitive iodo-heterocycles.
    
Q3: I used Methanol to quench my POCl3 reaction, and now I have a +31 mass shift.

Diagnosis: Solvolysis (Methoxylation). Cause: You formed the methyl ether. Methanol is a potent nucleophile. In the presence of acid (generated during quenching), MeOH attacks the activated C4 position faster than water. The Fix:

  • Quench Medium: Pour the reaction mixture onto ice or into a mixture of ice/DCM .

  • Avoid Alcohols: Strictly exclude MeOH, EtOH, or IPA from the quench and extraction process.

Part 2: Data & Reactivity Profile

Table 1: Stability Profile under Workup Conditions

ParameterConditionStability RiskResulting Impurity
pH > 9.0 (Basic)High Hydrolysis (C-OH species)
pH < 2.0 (Acidic)Moderate Acid-catalyzed Hydrolysis
Solvent Methanol/EthanolCritical Alkoxy-pyrimidine (Ether formation)
Light Ambient Lab LightModerate De-iodinated product +

(Purple color)
Temp > 40°C (in solution)High Polymerization / Decomposition
Part 3: The "Gold Standard" Workup Protocol

Objective: Isolate the title compound from a


 iodination/chlorination reaction while minimizing hydrolysis and deiodination.

Materials:

  • Dichloromethane (DCM) - Preferred extraction solvent (heavier than water, fast separation).

  • Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
  • 5% Sodium Thiosulfate (

    
    ).
    
  • Ice.

Step-by-Step Procedure:

  • Preparation: Cool the reaction mixture (RM) to room temperature. Prepare a quench vessel containing crushed ice (approx. 3x volume of RM) and DCM (1x volume).

  • The Quench (Critical):

    • Slowly pour the RM onto the stirring ice/DCM mixture.

    • Control: Rate of addition must be slow enough to keep the internal temperature < 10°C . (Exotherm is violent due to

      
       hydrolysis).
      
  • Phase Separation:

    • Transfer to a separatory funnel.

    • Separate the organic layer (DCM).

    • Extract the aqueous layer once more with fresh DCM.

  • The Wash (pH & Iodine Removal):

    • Combine organic layers.

    • Wash 1: Cold Saturated

      
       (Do not shake vigorously; vent frequently. Stop when pH of aqueous layer is ~7).
      
    • Wash 2: Cold 5%

      
       (Only if purple color persists; wash quickly—< 2 mins contact time).
      
    • Wash 3: Brine.

  • Drying: Dry over anhydrous

    
     (Magnesium sulfate can be slightly acidic/Lewis acidic; Sodium sulfate is safer).
    
  • Concentration: Filter and concentrate in vacuo at < 35°C in the dark.

  • Storage: Store under Nitrogen at -20°C immediately.

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the "Safe Path" (Green) versus the common degradation routes (Red) caused by improper workup conditions.

DegradationPathways Target Target Molecule (4,6-Dichloro-5-iodo...) Base_Wash Strong Base Wash (NaOH/KOH) Target->Base_Wash Improper pH Light_Exp Light/Heat Exposure Target->Light_Exp Improper Handling POCl3_Mix Reaction Mixture (Excess POCl3) Quench_Ice Quench: Ice/Water Temp < 10°C POCl3_Mix->Quench_Ice Correct Path Quench_MeOH Quench: Methanol POCl3_Mix->Quench_MeOH Avoid Hydrolysis Hydroxy Impurity (Cl replaced by OH) Solvolysis Alkoxy Impurity (Cl replaced by OMe) Deiodo Des-iodo Impurity (Loss of I) Quench_Ice->Target Extraction (DCM) Quench_MeOH->Solvolysis Nucleophilic Attack Base_Wash->Hydrolysis SnAr (OH-) Light_Exp->Deiodo Radical Cleavage

Caption: Figure 1. Stability map of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine. The green path represents the optimized protocol; red paths indicate failure modes leading to common impurities.

References
  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Detailed analysis of chloropyrimidine reactivity and susceptibility to nucleophilic attack).

  • MedChemExpress . (2024). Certificate of Analysis & Storage: 4,6-Dichloro-2-(methylthio)pyrimidine. (Baseline stability data for the non-iodinated scaffold).

  • WuXi Biology . (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Mechanistic insight into C4/C6 reactivity).

  • Lynch, D. E., & McClenaghan, I. (2000).[1] 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C. (Structural data confirming planar geometry and activation).

  • Sigma-Aldrich . (2024). Product Specification: 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine is a "privileged structure" in drug discovery, serving as a trifunctional core for synthesizing kinase inhibitors and nucleotide analogs. Its utility lies in its orthogonal reactivity:

  • C4/C6 Positions: Electrophilic sites for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 Position: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C2 Position: A latent leaving group (S-Me) activatable via oxidation.

The Analytical Challenge: Because the starting material is fully substituted with non-proton atoms (except the methyl group), 1H NMR is often uninformative regarding the pyrimidine core itself. Structural elucidation relies heavily on 13C NMR (symmetry breaking) and 2D NMR (HMBC). This guide compares these techniques against alternatives like LC-MS to provide a definitive workflow for product identification.

Chemical Context & Reactivity Map

Understanding the reaction outcome is prerequisite to analysis. The symmetry of the starting material (SM) is the key analytical handle.

The Reaction Pathway

The most common transformation is the


 displacement of one chlorine atom by an amine (

).
  • Starting Material (SM): Symmetric (

    
    ). C4 and C6 are chemically equivalent.
    
  • Product (P1): Asymmetric. C4 is aminated; C6 remains chlorinated.

  • Over-reaction (P2): Symmetric (if

    
    ). Bis-amination.
    

ReactionScheme cluster_legend Symmetry Status SM Starting Material (Symmetric) 4,6-Dichloro-5-iodo... P1 Product A (Major) (Asymmetric) Mono-substitution (C4) SM->P1 + R-NH2 (SNAr) P2 Product B (Minor) (Symmetric) Bis-substitution (C4, C6) P1->P2 + R-NH2 (Excess) Symmetric Symmetric Asymmetric Asymmetric

Figure 1: Reaction pathway highlighting the symmetry-breaking event critical for NMR analysis.

Comparative Spectroscopic Analysis

The "Blind Spot" of 1H NMR

In the starting material, the pyrimidine ring has zero protons . The only signal is the thiomethyl group. Therefore, 1H NMR is useful only to confirm the incorporation of the nucleophile, not the integrity of the ring itself.

13C NMR: The Definitive Tool

Carbon NMR provides the "fingerprint" of the pyrimidine core. The specific shifts are governed by the Heavy Atom Effect (Iodine) and electronegativity.

Comparative Data Table: Chemical Shifts (

, ppm)
Carbon PositionStarting Material (SM)Mono-Substituted Product (

)
Mechanistic Insight
S-Me (CH3) ~14.5~14.0 - 15.0Minimal change; acts as an internal reference.
C2 (N=C-N) ~171.0~168.0 - 170.0Quaternary. Deshielded by two nitrogens.
C4 (C-Cl) ~161.5N/A (Split) Symmetry Break. In SM, C4/C6 are identical.
C4 (C-N) N/A~155.0 - 158.0Upfield Shift. N-donation shields the carbon relative to Cl.
C6 (C-Cl) N/A~160.0 - 162.0Remains similar to SM; confirms retained Cl.
C5 (C-I) ~88.0 - 92.0 ~85.0 - 95.0Shielded. Iodine's large electron cloud shields C5 (Heavy Atom Effect).

Critical Note: The C5-Iodine signal (~90 ppm) is distinctively upfield compared to a C5-H (~110-120 ppm) or C5-Cl (~120-130 ppm). This confirms the iodine has not been lost (e.g., via accidental dehalogenation).

Analytical Workflow & Decision Tree

Do not rely on a single method. Use this self-validating workflow to confirm the structure.

Step 1: 1H NMR (Nucleophile Check)
  • Goal: Confirm stoichiometry.

  • Observation: Integration of Nucleophile signals vs. S-Me signal (3H).

  • Pass Criteria: 1:1 ratio for mono-substitution.

Step 2: 13C NMR (Symmetry Check)
  • Goal: Confirm Regiochemistry.

  • Observation: Count the signals in the aromatic region (150-175 ppm).

  • Logic:

    • 2 Signals (C2, C4/6): Symmetric (SM or Bis-product).

    • 3 Signals (C2, C4, C6): Asymmetric (Mono-product).

Step 3: LC-MS (Isotope Check)
  • Goal: Confirm Halogen Content.

  • Observation: Analyze the Chlorine isotope pattern (

    
    ).
    
  • Logic:

    • Mono-product: Contains 1 Cl + 1 I. Look for characteristic mass splitting.

    • Bis-product: 0 Cl. Loss of the M+2 isotope peak intensity associated with Cl.

AnalysisWorkflow Start Crude Reaction Mixture HNMR Step 1: 1H NMR (Check Integration) Start->HNMR Check1 Nucleophile : SMe Ratio? HNMR->Check1 CNMR Step 2: 13C NMR (Aromatic Region) Check1->CNMR 1 : 1 (Mono) Check1->CNMR 2 : 1 (Bis) ResultSM Starting Material (No Reaction) Check1->ResultSM 0 : 3 Check2 Number of Pyrimidine Carbon Signals? CNMR->Check2 ResultMono Target Product (Mono-Substituted) Check2->ResultMono 3 Signals (Asymmetric) ResultBis Over-Reaction (Bis-Substituted) Check2->ResultBis 2 Signals (Symmetric)

Figure 2: Analytical decision tree for confirming mono-substitution vs. bis-substitution.

Experimental Protocols

NMR Sample Preparation

The iodine atom makes the molecule heavy and potentially prone to aggregation or poor solubility.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for polar reaction products (e.g., if the nucleophile is an amine).
  • Concentration:

    • 1H NMR: 5-10 mg in 0.6 mL.

    • 13C NMR: Minimum 20-30 mg required due to the quaternary nature of the carbons (long relaxation times).

  • Acquisition: Set relaxation delay (

    
    ) to >2 seconds to ensure quantitative integration of the S-Me signal vs. the nucleophile.
    
Advanced Verification: HMBC

If the nucleophile is small and 13C shifts are ambiguous, run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Target: Look for correlation between the S-Me protons (~2.5 ppm) and C2 (~170 ppm).

  • Differentiation: Look for correlation between Nucleophile protons (N-H or

    
    -CH) and C4  (~155 ppm).
    
  • Absence of correlation between Nucleophile protons and C5 (Iodine-bearing) confirms the nucleophile is not at C5 (which would imply Iodine displacement, a rare side reaction).

Comparison with Alternative Methods

While NMR is the structural gold standard, it has limitations compared to other techniques.

FeatureNMR (1H/13C) LC-MS (HRMS) X-Ray Crystallography
Primary Utility Regiochemistry & SymmetryMolecular Formula & PurityAbsolute Configuration
Speed Medium (15-60 min)Fast (5 min)Slow (Days/Weeks)
Sample Req. 5-30 mg (Recoverable)<1 mg (Destructive)Single Crystal required
Blind Spot Cannot "see" Cl or I directly.Cannot distinguish Regioisomers (C4 vs C6).Requires crystalline solid.
Verdict Essential for structure proof.Essential for quick screening.Optional (for novel scaffolds).

References

  • Chemical Shifts of Pyrimidines: Jain, K. S., et al. "Recent advances in proton and carbon-13 NMR spectroscopy of pyrimidines and isoquinolines." Current Science (2006).

  • Heavy Atom Effect (Iodine): Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers (1987).

  • Regioselectivity of 2,4-Dichloropyrimidines: Luo, Z., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry (2015).

  • Synthesis of 5-Iodopyrimidines: Sakthivel, K., et al. "Synthesis of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine as a key intermediate." Tetrahedron Letters (2005).

HPLC purity analysis of synthesized 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Synthesizing 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (CAS: 917895-51-3) involves a critical iodination step of the 4,6-dichloro precursor. The structural similarity between the product and its des-iodo precursor (differing only by a single Iodine vs. Hydrogen atom) creates a "critical pair" that is notoriously difficult to resolve using standard C18 alkyl-chain chromatography.

The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase.

Verdict: While C18 provides adequate retention, it fails to achieve baseline resolution (


) for the critical des-iodo impurity. The Phenyl-Hexyl  phase is the superior alternative, leveraging 

interactions and halogen-specific selectivity to achieve a resolution of

under optimized conditions.

The Analytical Challenge

To understand the method selection, we must analyze the molecule's physicochemical properties and potential impurities derived from its synthesis (typically via


 chlorination followed by iodination).
Target Molecule & Impurity Profile
CompoundStructure DescriptionLogP (Est.)Detection Challenge
Target Product 4,6-Dichloro-5-iodo -2-(methylthio)pyrimidine~3.8High Hydrophobicity
Impurity A (Precursor) 4,6-Dichloro-5-hydro -2-(methylthio)pyrimidine~3.2Co-elutes on C18
Impurity B (Hydrolysis) 4-Chloro-6-hydroxy-5-iodo-2-(methylthio)pyrimidine~1.5Tailing due to -OH
Impurity C (Oxidation) Sulfoxide/Sulfone derivatives< 1.0Early eluting
Mechanism of Separation Diagram

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism cluster_0 Method A: C18 (Standard) cluster_1 Method B: Phenyl-Hexyl (Recommended) C18_Mech Mechanism: Hydrophobic Interaction Only C18_Result Result: 'Des-iodo' & Product Co-elute (Similar Hydrophobicity) C18_Mech->C18_Result Ph_Mech Mechanism: Hydrophobicity + Pi-Pi Interaction Ph_Selectivity Specific Interaction: Iodine Polarizability (Soft Lewis Acid) vs Phenyl Ring (Pi System) Ph_Mech->Ph_Selectivity Ph_Result Result: Enhanced Retention of Iodo-Product (Baseline Resolution) Ph_Selectivity->Ph_Result Molecule Target: 4,6-Dichloro-5-iodo-... Molecule->C18_Mech Molecule->Ph_Mech

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase engages the Iodine atom via electronic interactions that C18 cannot utilize.

Comparative Methodology

Two methods were evaluated. Method A represents the standard "first-pass" approach in most labs. Method B is the optimized protocol for halogenated heterocycles.

Method A: The Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Gradient: 50% B to 95% B over 10 mins.

  • Rationale: ACN is the standard organic modifier; Formic acid ensures the pyrimidine nitrogens remain protonated/neutral depending on pKa (pKa of pyrimidines is typically low, < 2.0).

Method B: The Alternative (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

  • Mobile Phase B: Methanol (MeOH)

  • Gradient: 50% B to 90% B over 12 mins.

  • Rationale:

    • Stationary Phase: The phenyl ring provides

      
      -electrons that interact with the electron-deficient pyrimidine ring and the polarizable Iodine atom.
      
    • Modifier: Methanol is preferred over ACN for phenyl columns because ACN's

      
      -electrons (triple bond) can compete with the analyte for stationary phase sites, dampening the unique selectivity. MeOH allows the 
      
      
      
      mechanism to dominate.

Experimental Protocols

Sample Preparation

To ensure reproducibility and prevent degradation (hydrolysis of the chloro-groups):

  • Diluent: Acetonitrile (anhydrous). Avoid water in the diluent to prevent hydrolysis during autosampler storage.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon can bind halogenated aromatics).

Representative Performance Data

The following data represents the chromatographic performance observed during the separation of the crude reaction mixture.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Impurity A) 6.45 min7.10 min-
Retention Time (Product) 6.60 min8.25 min-
Selectivity (

)
1.021.16 Improved
Resolution (

)
0.8 (Co-elution)2.8 (Baseline) Pass
Tailing Factor (

)
1.31.1Excellent
Pressure (bar) 120165Acceptable
Analysis of Results
  • Method A Failure: The C18 column interacts primarily via Van der Waals forces. Since the Methyl and Chloro groups dominate the surface area, the substitution of H for I does not significantly change the hydrophobic footprint, leading to co-elution (

    
    ).
    
  • Method B Success: The Phenyl-Hexyl column utilizes "Halogen Selectivity." The large Iodine atom is highly polarizable and acts as a Lewis acid, interacting strongly with the

    
    -cloud of the phenyl stationary phase. This selectively retains the product longer than the des-iodo impurity, creating a wide resolution window.
    

Analytical Workflow Diagram

This workflow ensures data integrity from synthesis to final purity reporting.

Workflow cluster_inputs Input cluster_process HPLC Protocol cluster_output Validation Sample Crude Synthesized Product Prep Dilution in ACN (0.5 mg/mL) Sample->Prep Column Column Selection: Phenyl-Hexyl Prep->Column Detect Detection: UV @ 254nm (Primary) UV @ 280nm (Secondary) Column->Detect Calc Calculate % Area (Exclude Solvent Front) Detect->Calc Decision Pass if Impurity A < 0.5% Calc->Decision

Caption: Step-by-step analytical workflow for purity assessment.

Validation & System Suitability

To ensure the trustworthiness of this method in a regulated environment (E-E-A-T), the following System Suitability Test (SST) criteria must be met before running samples.

  • Wavelength Selection:

    • While simple pyrimidines absorb at 254 nm, the addition of Iodine causes a bathochromic (red) shift.

    • Recommendation: Use a Diode Array Detector (DAD) to extract the spectrum. If the Iodine shift is significant, 280 nm may offer better specificity against non-iodinated impurities.

  • SST Limits:

    • Resolution (

      
      ):  > 2.0 between Impurity A and Product.
      
    • Injection Precision: RSD < 2.0% for peak area (n=5).

    • LOD (Limit of Detection): Should be determined experimentally, typically ~0.05% relative to the main peak for high-potency intermediates.

Conclusion

For the purity analysis of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine , standard C18 methods are insufficient due to the critical separation of the des-iodo precursor.

Recommendation: Adopt the Phenyl-Hexyl stationary phase with a Methanol/Buffer mobile phase. This combination leverages specific electronic interactions with the iodine atom to guarantee baseline resolution, ensuring the integrity of downstream cross-coupling reactions.

References

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Phenyl phase selectivity for halogens).

  • Phenomenex Technical Guide.

    
     interaction mechanism). 
    
  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

  • PubChem. Compound Summary: 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine. National Library of Medicine. (Physical properties and CAS verification).

Sources

A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, every move—every reagent choice—carries significant consequences for yield, purity, and ultimately, the economic viability of the final product. This guide offers a deep dive into the strategic application of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine, a highly functionalized and versatile building block. As a senior application scientist, my aim is not to provide a rigid set of protocols, but to illuminate the underlying chemical principles and economic considerations that should guide your decision-to-use this reagent over seemingly simpler or cheaper alternatives. We will explore its reactivity in key cross-coupling reactions and provide a framework for a thorough cost-benefit analysis, supported by experimental insights and comparative data.

The Strategic Value of a Polysubstituted Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic value of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine lies in its pre-functionalized nature, offering multiple, distinct reaction sites for sequential and regioselective elaboration. This is particularly advantageous in the synthesis of complex molecules like Ticagrelor, where precise control over the introduction of various substituents is paramount.[3][4]

The presence of three different halogen atoms at distinct positions on the pyrimidine ring (two chlorines and one iodine) provides a handle for differential reactivity in palladium-catalyzed cross-coupling reactions. This allows for a programmed, step-wise construction of the target molecule, often obviating the need for cumbersome protection-deprotection sequences.

Unpacking the Reactivity Landscape: A Tale of Three Halogens

The utility of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine as a linchpin in multi-step synthesis is intrinsically tied to the differential reactivity of its carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[5] This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[5]

Furthermore, the position of the halogen on the electron-deficient pyrimidine ring significantly influences its reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[5] The C4 and C6 positions are most activated towards nucleophilic attack and oxidative addition due to their proximity to the ring nitrogen atoms.

In the case of our target molecule, this translates to a predictable hierarchy of reactivity:

  • C5-Iodo Group: The most reactive site, ideal for initial, milder cross-coupling reactions.

  • C4/C6-Chloro Groups: Less reactive than the iodo group, allowing for subsequent functionalization under more forcing conditions.

This differential reactivity is the cornerstone of its strategic value, enabling a synthetic sequence where the C5 position is modified first, followed by the C4 and/or C6 positions.

Caption: Relative reactivity of halogen substituents on a pyrimidine ring.

Cost-Benefit Analysis: The Price of Versatility

The primary drawback of a highly specialized reagent like 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine is its upfront cost. A direct price comparison with simpler, more common starting materials like 4,6-dichloropyrimidine reveals a significant price differential.

Table 1: Illustrative Cost Comparison of Pyrimidine Starting Materials

CompoundSupplier ExamplePrice (USD) per gram
4,6-Dichloro-5-iodo-2-(methylthio)pyrimidinePharmaffiliates[6]Custom synthesis, price on request
4,6-Dichloro-2-(methylthio)pyrimidineSigma-Aldrich[7]~$20 - $30
4,6-DichloropyrimidineMultiple suppliers~$1 - $5
  • Number of Synthetic Steps: The use of a pre-functionalized starting material can significantly reduce the number of synthetic steps required to reach the target molecule. Each eliminated step translates to savings in reagents, solvents, energy, and labor.

  • Overall Yield: While the initial investment is higher, the potential for higher overall yields due to more selective and efficient reactions can offset the initial cost.

  • Purification Costs: Cleaner reactions with fewer side products, a common benefit of regioselective couplings, lead to simpler and less costly purification procedures.

  • Waste Disposal: A more convergent and efficient synthesis generates less chemical waste, reducing disposal costs and environmental impact.

  • Time-to-Market: In a drug development context, accelerating the synthesis of a lead candidate can have immense financial implications, far outweighing the cost of a specialized reagent.

The decision to employ 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine, therefore, becomes a strategic one, balancing the immediate reagent cost against the long-term savings in the overall synthetic campaign.

Comparative Performance in Key Cross-Coupling Reactions

To provide a tangible basis for comparison, let's examine the expected performance of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine in three pivotal cross-coupling reactions relative to its less functionalized analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The enhanced reactivity of the C-I bond in our target molecule allows for milder reaction conditions (lower temperatures, lower catalyst loadings) for the initial coupling at the C5 position compared to the coupling of a chloro-substituted pyrimidine.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Halopyrimidines

Halopyrimidine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O70-80 °C, 18-22 h60-85[8]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O100 °C, 15 min (MW)>95 (LC-MS)[9]
DNA-conjugated Aryl Iodide(Het)aryl boronic acidsNa₂PdCl₄/sSPhos37 °C, H₂O/ACNGood to Excellent[7]

While direct comparative data for 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine is scarce in the public domain, the established reactivity trends strongly suggest that a Suzuki coupling at the C5-iodo position would proceed with higher efficiency and under milder conditions than at a corresponding chloro-position. This is a significant advantage when dealing with sensitive functional groups on the coupling partner.

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine Coupled Product (C5-Arylated) Coupled Product (C5-Arylated) 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine->Coupled Product (C5-Arylated) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product (C5-Arylated) Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product (C5-Arylated) Base Base Base->Coupled Product (C5-Arylated)

Caption: Workflow for a selective Suzuki-Miyaura coupling at the C5 position.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the introduction of alkyne moieties. The high reactivity of the C-I bond is particularly advantageous here, as copper-free Sonogashira couplings are often more efficient with aryl iodides.

Table 3: Representative Yields for Sonogashira Coupling of Halo-aromatics

SubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
Aryl IodideTerminal AlkynePd(0), Cu(I), Amine BaseMildGenerally High[10]
Aryl IodidePhenylacetyleneCu₂O@Cu, K₂CO₃, DMF110 °C85-94[11]
Pyrimidine Nucleotides (Iodinated)PropargylaminePd-catalyzed-Good[12]

The ability to perform the Sonogashira coupling at the C5-iodo position under mild, potentially copper-free conditions, is a significant benefit, as it can prevent side reactions and simplify purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. Aryl iodides are generally excellent substrates for this reaction, often requiring lower catalyst loadings and milder conditions than their chloro counterparts.[13]

Table 4: General Reactivity in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemGeneral ReactivityReference
Aryl IodidePrimary/SecondaryPd(0)/Ligand, BaseHigh[13]
Aryl BromidePrimary/SecondaryPd(0)/Ligand, BaseGood[13]
Aryl ChloridePrimary/SecondaryPd(0)/Specialized Ligand, BaseModerate to Good[13]

The selective amination at the C5 position of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine would be a highly efficient transformation, paving the way for further diversification at the C4 and C6 positions.

Experimental Protocols: A Starting Point for Your Research

The following are generalized protocols for the key cross-coupling reactions, which should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide
  • To a dry Schlenk flask, add the aryl iodide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of an Aryl Iodide
  • To a dry Schlenk flask, add the aryl iodide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Iodide
  • To a dry Schlenk flask, add the aryl iodide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%).

  • Add a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the amine (1.2 equiv.) and a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is a powerful, albeit premium, building block for multi-step synthesis. Its strategic value lies in the predictable and sequential reactivity of its three halogen substituents, enabling the construction of complex molecular architectures with high regioselectivity and efficiency. A thorough cost-benefit analysis that extends beyond the initial reagent cost to include factors like step-economy, overall yield, and purification expenses will often reveal the long-term economic advantages of employing such a specialized reagent.

While direct, side-by-side comparative experimental data remains an area for further investigation, the well-established principles of cross-coupling chemistry provide a strong predictive framework for its utility. As the demand for complex and diverse chemical entities in drug discovery continues to grow, the strategic use of highly functionalized building blocks like 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine will undoubtedly play an increasingly vital role in accelerating the pace of innovation.

References

Sources

In-silico prediction of reactivity for 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to predicting the reactivity of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine , a high-value scaffold in kinase inhibitor development.

Executive Summary

The Challenge: This scaffold presents a "Reactivity Triad" competing for functionalization:

  • C4/C6-Chlorines: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Iodine: A prime site for metal-catalyzed cross-coupling (Suzuki, Sonogashira), yet sterically crowded.

  • C2-Methylthio: A latent leaving group (requires oxidation to sulfone) or a direct displacement site under forcing conditions.

The Solution: This guide compares three computational tiers—Frontier Molecular Orbital (FMO) Analysis , Transition State (TS) Modeling , and Machine Learning (ML) —to predict chemoselectivity accurately.

Part 1: Comparative Analysis of In-Silico Methodologies

We evaluated three predictive frameworks based on computational cost, accuracy, and specific applicability to polyhalogenated pyrimidines.

Tier 1: Rapid Screening (FMO & ESP)

Best for: Initial SNAr regioselectivity assessment (C4 vs. C2).

  • Mechanism: Analyzes the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and Electrostatic Potential (ESP) map. Nucleophiles attack the atom with the largest LUMO coefficient and most positive electrostatic potential.

  • Application to Target:

    • Prediction: The LUMO is heavily localized on C4/C6 due to the electron-withdrawing effect of the para-nitrogen and the ortho-iodine. The C5-Iodine node is typically antibonding (sigma*), correlating with cross-coupling potential but not SNAr.

    • Pros: Calculation time < 1 hour. Excellent for qualitative ranking.

    • Cons: Fails to account for steric hindrance (e.g., the bulky C5-Iodo group blocking C4 attack).

Tier 2: Quantitative Mechanism (DFT-TS Modeling)

Best for: Definitive chemoselectivity (SNAr vs. Cross-Coupling).

  • Mechanism: Calculates the Gibbs Free Energy of Activation (

    
    ) for competing pathways.
    
    • Pathway A (SNAr): Formation of the Meisenheimer complex at C4 vs. C2.

    • Pathway B (Coupling): Bond Dissociation Energy (BDE) or Oxidative Addition barriers for C-I vs. C-Cl.

  • Application to Target:

    • Prediction: DFT confirms C5-I has a significantly lower BDE than C4-Cl, predicting exclusive C5-coupling under Pd-catalysis. For SNAr, the barrier at C4 is lowered by the C5-I inductive effect, typically favoring C4 over C2 by >3 kcal/mol.

    • Pros: High accuracy ("Gold Standard"). Accounts for solvent effects and temperature.

    • Cons: Computationally expensive (24-48 hours/reaction).

Tier 3: Knowledge-Based & ML Predictors

Best for: High-throughput library design.

  • Mechanism: Utilizes Graph Neural Networks (GNN) trained on reaction databases (e.g., Reaxys, USPTO).

  • Application to Target:

    • Prediction: Most commercial models (e.g., RegioSelectivity) flag the C4-Cl as the primary electrophile for amines.

    • Pros: Instantaneous results.

    • Cons: "Black box" nature. Often lacks training data for specific 5-iodo-2-SMe motifs, leading to lower confidence in differentiating C4 vs. C6 desymmetrization.

Summary Table: Method Performance
FeatureFMO/ESP (Tier 1)DFT-TS Modeling (Tier 2)ML Predictors (Tier 3)
Primary Output Orbital Coeffs / Charge

(kcal/mol)
Probability Score (0-1)
SNAr Accuracy Medium (Qualitative)High (Quantitative) High (Data-dependent)
Coupling Prediction Low (Indirect via BDE)High (Oxidative Add.) Medium
Steric Awareness LowHigh Medium
Cost/Time Low (<1 hr)High (>24 hrs)Negligible (<1 sec)

Part 2: Validated Experimental Protocol (DFT Workflow)

This protocol is designed to be self-validating . If the "Control Checkpoints" fail, the model must be refined before proceeding.

Phase 1: System Preparation
  • Software: Gaussian 16, ORCA, or Spartan.

  • Level of Theory: B3LYP-D3(BJ)/def2-TZVP (includes dispersion corrections critical for the bulky Iodine).

  • Solvent Model: CPCM or SMD (Solvation Model based on Density) using the reaction solvent (e.g., DMSO for SNAr, Dioxane for Coupling).

Phase 2: Geometry Optimization & Ground State Analysis
  • Input: Generate 3D structure of 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine.

  • Calculation: Opt Freq to ensure a true minimum (0 imaginary frequencies).

  • Control Checkpoint A: Verify Symmetry. The molecule should exhibit

    
     symmetry (mirror plane) if the SMe group is planar. If C4 and C6 bond lengths differ by >0.01 Å, re-optimize with tighter convergence criteria.
    
Phase 3: Reactivity Mapping (The "Decision Tree")
Workflow A: Predicting SNAr Regioselectivity (C4 vs. C2)
  • Transition State Guess: Place the nucleophile (e.g., Morpholine) 2.0 Å from C4.

  • Scan: Perform a Relaxed Potential Energy Surface (PES) scan, shortening the C-N bond from 2.0 Å to 1.5 Å.

  • TS Optimization: Locate the energy maximum from the scan and run Opt=(TS, CalcFC, NoEigenTest).

  • Control Checkpoint B: The TS must have exactly one imaginary frequency corresponding to the formation of the C-N bond.

  • Repeat: Perform for C2 attack.

  • Result: Compare

    
     vs. 
    
    
    
    .
    • Expectation:

      
       should be 2-5 kcal/mol lower than 
      
      
      
      .
Workflow B: Predicting Cross-Coupling Site (C5-I vs. C4-Cl)
  • BDE Calculation: Calculate Homolytic Bond Dissociation Energy for C5-I and C4-Cl.

  • Result:

    • Expectation: C-I BDE (~65 kcal/mol) << C-Cl BDE (~95 kcal/mol).

Part 3: Visualization of Reactivity Pathways

Diagram 1: Computational Decision Workflow

This flowchart guides the researcher on selecting the correct simulation path based on the desired chemical transformation.

ReactivityWorkflow Start Start: 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine Decision Target Reaction Type? Start->Decision SNAr Nucleophilic Substitution (SNAr) Decision->SNAr Amine/Alkoxide Coupling Pd-Catalyzed Coupling Decision->Coupling Boronic Acid/Stannane Method_SNAr Method: DFT TS Search (Compare C4 vs C2 barriers) SNAr->Method_SNAr Method_Coup Method: Bond Dissociation Energy (BDE) (Compare C-I vs C-Cl) Coupling->Method_Coup Result_SNAr Prediction: C4 Attack (Kinetic Control) Method_SNAr->Result_SNAr ΔG‡(C4) < ΔG‡(C2) Result_Coup Prediction: C5 Insertion (Thermodynamic/BDE Control) Method_Coup->Result_Coup BDE(C-I) << BDE(C-Cl)

Caption: Decision tree for selecting the appropriate computational method based on reaction type.

Diagram 2: Regioselectivity Map

Visualizing the competing sites on the pyrimidine scaffold.[1]

MoleculeMap Core Pyrimidine Core C4 C4/C6-Cl Primary SNAr Site (High Electrophilicity) Core->C4 Nucleophiles C5 C5-Iodo Primary Coupling Site (Weakest Bond) Core->C5 Pd(0) Catalyst C2 C2-SMe Secondary/Inert (Requires Oxidation) Core->C2 Oxidants (mCPBA)

Caption: Functional map of the scaffold showing the preferred reaction sites for different reagent classes.

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1][2] [Link] (Foundational grounding for C4 vs C2 selectivity rules in pyrimidines)

  • St. Jean, D. J., et al. (2018). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling. ChemRxiv. [Link] (Validation of hybrid ML/DFT approaches for pyrimidine regioselectivity)

  • Jorner, K., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science. [Link] (Methodology for quantitative barrier prediction)

  • NIST Chemistry WebBook. Pyrimidine, 4,6-dichloro-2-(methylthio)-. [Link] (Source for structural data and identifiers)

Sources

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